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  • Product: 1-(2-Methoxyphenyl)-1H-imidazol-2-amine
  • CAS: 1703011-74-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Biological Activities of 1-Aryl-1H-imidazol-2-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Section 1: The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle containing...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature allow it to interact with a wide range of biological targets with high affinity.[1][3][4] This versatility has established the imidazole scaffold as a "privileged structure" in drug discovery, forming the core of numerous approved drugs for treating conditions ranging from fungal infections to cancer.[2][5][6]

This guide focuses specifically on the 1-aryl-1H-imidazol-2-amine core and its derivatives. This particular arrangement of substituents has proven to be a rich source of compounds with significant therapeutic potential, particularly in the fields of oncology, microbiology, and hemostasis. We will explore the synthesis, mechanisms of action, and structure-activity relationships (SAR) that define the biological profile of this promising class of molecules.

Section 2: Synthetic Strategies for 1-Aryl-1H-imidazol-2-amine Derivatives

The successful exploration of any chemical scaffold is predicated on robust and flexible synthetic methodologies. The synthesis of 1-aryl-1H-imidazol-2-amine derivatives can be achieved through several established routes, most notably via multi-component reactions or cyclocondensation strategies. A common and effective approach involves the cyclocondensation of an aryl-substituted precursor with appropriate reagents.[7][8]

The rationale for employing a cyclocondensation reaction lies in its efficiency, often allowing for the construction of the complex heterocyclic core in a single, high-yielding step from readily available starting materials. This approach is highly amenable to creating diverse chemical libraries for screening, as the aryl substituents on the starting materials can be easily varied.

Experimental Protocol: Representative Synthesis via Cyclocondensation

This protocol describes a general method for synthesizing 1-aryl-1H-imidazol-2-amine derivatives, adapted from established procedures for similar imidazole compounds.[7][8]

Objective: To synthesize a 1,4-diaryl-1H-imidazol-2-amine derivative.

Materials:

  • Substituted phenacyl bromide (1.0 eq)

  • 1-Aryl-thiosemicarbazide derivative (1.0 eq)

  • Anhydrous sodium acetate (3.0 eq)

  • Absolute ethanol

  • Ammonium hydroxide

  • Standard reflux apparatus, magnetic stirrer, and glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 1-aryl-thiosemicarbazide derivative (0.01 mol) and the substituted phenacyl bromide (0.01 mol).

  • Solvent and Base Addition: Add absolute ethanol (30 mL) to the flask, followed by freshly fused sodium acetate (0.03 mol). The sodium acetate acts as a base to facilitate the cyclization reaction.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) every hour. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting materials are consumed, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Neutralization and Extraction: To the resulting residue, add distilled water and neutralize with ammonium hydroxide. This will precipitate the crude product. If an oil forms, extract the aqueous layer with dichloromethane or ethyl acetate (3 x 25 mL).

  • Purification: The crude solid can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane). If an extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting residue should be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Visualization: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1-Aryl-thiosemicarbazide + Substituted Phenacyl Bromide B Add Absolute Ethanol + Sodium Acetate A->B In Round-Bottom Flask C Heat to Reflux (4-8 hours) B->C D Monitor by TLC C->D Hourly Check E Cool & Concentrate D->E F Neutralize with NH4OH E->F G Filter or Extract F->G H Recrystallize or Column Chromatography G->H I Characterize (NMR, MS) H->I G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Imidazole 1-Aryl-1H-imidazol -2-amine Derivative Imidazole->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT RAF RAF (B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes AKT->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by imidazole derivatives.

In Vitro Efficacy Data

The cytotoxic potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values. The data below summarizes the activity of representative compounds against several human cancer cell lines.

Compound IDTarget Cell LineCancer TypeIC₅₀ (µM)Reference
Derivative 5 MCF-7Breast< 5.0[7][9]
HepG2Liver< 5.0[7][9]
HCT-116Colon< 5.0[7][9]
Derivative 4d MCF-7Breast~6.5[7]
HepG2Liver~8.0[7]
HCT-116Colon~7.2[7]
Compound 22 NUGC-3Gastric0.05[10]
Doxorubicin MCF-7Breast4.17[5]

Note: Compound IDs are as specified in the cited literature. Lower IC₅₀ values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the aryl rings.

  • N-1 Aryl Group: The electronic properties of the substituent on the 1-aryl ring are critical. Both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., nitro) groups can lead to potent compounds, suggesting that steric and conformational factors are as important as electronics. [11]* C-4/C-5 Aryl Group: The substitution pattern on other aryl rings attached to the imidazole core also modulates activity. For instance, a 4-methoxyphenyl group at the C-5 position combined with a 2-hydroxybenzylideneamino group at N-1 resulted in one of the most potent compounds against multiple cell lines. [7][9]* 2-Amine Substituent: The 2-amine group is a key pharmacophoric feature. Modifications at this position, for example, by forming a hydrazone linkage, have been shown to be crucial for activities like antiplatelet aggregation. [12]

Visualization: Key SAR Features

Caption: Structure-Activity Relationship (SAR) map for 1-aryl-1H-imidazol-2-amine derivatives.

Section 4: Broad-Spectrum Antimicrobial Activity

In an era of growing antimicrobial resistance, the discovery of new chemical scaffolds with antibacterial and antifungal properties is of paramount importance. 1-Aryl-1H-imidazol-2-amine derivatives have demonstrated promising activity against a range of pathogenic microbes. [13][14]

Mechanisms of Action

The antimicrobial effects of imidazole derivatives are often multifactorial:

  • Antibacterial: The mechanism can involve the disruption of essential cellular processes such as cell wall synthesis, DNA replication, or protein synthesis. [13]The heterocyclic ring structure can intercalate with bacterial DNA or inhibit key enzymes.

  • Antifungal: The most well-established antifungal mechanism for azole compounds is the inhibition of the enzyme lanosterol 14α-demethylase. [4]This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to a compromised membrane, resulting in cell lysis and death. [4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an imidazole derivative that visibly inhibits the growth of a specific microorganism. This is a standard method for quantifying antimicrobial potency.

Materials:

  • Test imidazole compound, dissolved in DMSO to a high stock concentration.

  • Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Candida albicans).

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Microbial inoculum standardized to 0.5 McFarland turbidity.

  • Positive control (standard antibiotic/antifungal, e.g., Ciprofloxacin, Fluconazole).

  • Negative control (medium only).

  • Vehicle control (medium with DMSO).

  • Incubator.

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile growth medium to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Control Setup: Prepare wells for the positive control (with a standard drug), negative control (medium only), and vehicle control (with the highest concentration of DMSO used for the test compound).

  • Inoculation: Dilute the standardized microbial suspension in the growth medium. Add 10 µL of this diluted inoculum to each well (except the negative control), achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader measuring optical density (OD).

Section 5: Other Notable Biological Activities

Beyond their anticancer and antimicrobial effects, these derivatives have been explored for other therapeutic applications.

  • Antiplatelet Activity: A study focused on 1-(arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives identified several compounds with potent antiplatelet aggregation activity. [12]Two compounds, in particular, showed IC₅₀ values comparable to acetylsalicylic acid (aspirin) against collagen-induced platelet aggregation. [12]Structural analysis revealed that a para-substituted phenyl ring on the imidazole and the inclusion of a thiophene ring were features that maximized this activity. [12]* Antiviral (Anti-HIV) Potential: The broader class of imidazole derivatives has been evaluated for activity against the Human Immunodeficiency Virus (HIV). [3][11]The mechanism often involves the inhibition of key viral enzymes. For example, certain imidazole thioacetanilide derivatives were found to be potent inhibitors of HIV-1, with activity greater than the reference drugs nevirapine and delavirdine. [1][11]

Section 6: Conclusion and Future Directions

The 1-aryl-1H-imidazol-2-amine scaffold is a remarkably versatile and pharmacologically active structure. The body of research clearly demonstrates its potential to yield potent lead compounds for a variety of diseases, most notably cancer and microbial infections. The synthetic accessibility of these derivatives allows for extensive chemical modification, enabling fine-tuning of their activity, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Target Deconvolution: For compounds with potent phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) is crucial for understanding the mechanism of action and potential side effects.

  • Improving Selectivity: Optimizing derivatives to be highly selective for their intended target (e.g., a specific kinase or microbial enzyme) over host enzymes is essential to minimize toxicity.

  • In Vivo Evaluation: Promising compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.

  • Combinatorial Approaches: Investigating the synergistic effects of these imidazole derivatives when combined with existing standard-of-care therapies could lead to more effective treatment regimens and help overcome drug resistance.

The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address pressing unmet medical needs.

References

  • (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
  • Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. MDPI. [Link]

  • Abu Almaaty, A. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Semantic Scholar. [Link]

  • (2025). Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles.
  • (n.d.).
  • (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Amidi, S., et al. (2017). Rational Design and Synthesis of 1-(Arylideneamino)
  • Al-Ghamdi, S. A., et al. (2024).
  • (n.d.). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
  • Mumtaz, A., et al. (2016). Imidazole and its derivatives as potential candidates for drug development. ResearchGate. [Link]

  • (n.d.).
  • (n.d.).
  • Amidi, S., et al. (2017). Rational Design and Synthesis of 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amine Derivatives as Antiplatelet Agents. PubMed. [Link]

  • (n.d.). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark.
  • (n.d.).
  • (n.d.). Imidazoles as potential anticancer agents. PMC - NIH.
  • Al-Ghamdi, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]

  • (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. PubMed. [Link]

  • (2024).
  • (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC - NIH.
  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

Sources

Exploratory

Introduction: The Challenge of an Undefined Starting Point

An In-depth Technical Guide to the Investigation of Novel Chemical Entities and Their Commercially Available Analogs: A Methodological Approach In the realm of chemical and pharmaceutical research, the Chemical Abstracts...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Investigation of Novel Chemical Entities and Their Commercially Available Analogs: A Methodological Approach

In the realm of chemical and pharmaceutical research, the Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific substance. The query for a technical guide on CAS number 1703011-74-8 presents a foundational challenge: extensive searches across public chemical databases and supplier catalogs yield no compound associated with this identifier. This scenario, while seemingly a roadblock, offers a valuable opportunity to delve into the essential first step of any chemical investigation: the verification of the subject's identity.

This guide, therefore, pivots from an analysis of a specific, non-identifiable molecule to a comprehensive methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, providing a robust framework for investigating a novel chemical entity and its commercially available analogs, particularly when faced with an ambiguous starting point. We will use illustrative examples from broader chemical classes, such as piperidine and benzisoxazole derivatives, which are common scaffolds in medicinal chemistry, to demonstrate the principles and techniques involved.

Part 1: Core Directive - Structuring the Investigation of a Novel Chemical Entity

The investigation of a novel chemical entity (NCE) is not a linear process but an iterative cycle of hypothesis, experimentation, and analysis. The following structure provides a logical flow for such an investigation, from initial identification to the exploration of its chemical neighborhood.

  • Identity Verification and Physicochemical Characterization: The first and most critical step is to confirm the structure and purity of the NCE. This involves a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • In Silico and Preliminary In Vitro Screening: Computational tools can predict potential biological targets and liabilities. This is followed by broad-spectrum in vitro assays to identify initial areas of biological activity.

  • Analog Identification and Sourcing: Once a lead activity is identified, the search for commercially available analogs begins. This allows for rapid exploration of the structure-activity relationship (SAR).

  • Comparative Biological Evaluation: The NCE and its analogs are then tested in parallel in more specific and robust biological assays to confirm the initial findings and to understand the SAR.

  • Mechanism of Action Studies: For the most promising compounds, further studies are conducted to elucidate the precise mechanism by which they exert their biological effects.

Part 2: Scientific Integrity & Logic - A Deep Dive into the Investigative Process

Expertise & Experience: The "Why" Behind the "How"

When investigating an NCE, the choice of experiments is guided by the initial data. For instance, if preliminary screens suggest cytotoxic activity, the experimental cascade would be designed to first confirm this activity, then to determine the mode of cell death (e.g., apoptosis vs. necrosis), and finally to identify the molecular target.

Experimental Workflow: From Hit to Lead

Caption: A typical workflow for the investigation of a novel chemical entity.

Trustworthiness: Self-Validating Systems

Every experimental protocol should be designed to be self-validating. This means including appropriate positive and negative controls to ensure the assay is performing as expected. For example, in a cytotoxicity assay, a known cytotoxic agent like doxorubicin would serve as a positive control, while the vehicle (e.g., DMSO) would be the negative control.

Authoritative Grounding & Comprehensive References

The claims made about the potential biological activities of any NCE or its analogs must be supported by evidence from the scientific literature. For instance, many piperidine-containing compounds have been reported to exhibit anticancer properties by acting on DNA topoisomerases.[1]

Illustrative Case Study: Investigating Piperidine and Benzisoxazole Analogs

Given the absence of data for CAS 1703011-74-8, we will use the well-established classes of piperidine and benzisoxazole derivatives as examples to illustrate the process of analog investigation.

Commercially Available Analogs: A Comparative Overview

The following table summarizes a selection of commercially available compounds containing the piperidine or benzisoxazole scaffold, highlighting their potential applications in research and drug development.

Compound Class Example Analog CAS Number Reported Biological Activity/Target Potential Therapeutic Area
Piperidine 3-Bromopiperidine-2,6-dione62595-74-8Building block for cereblon (CRBN) E3 ligase modulators (PROTACs).Oncology, Immunology
Piperidine Risperidone106266-06-2Dopamine D2 and serotonin 5-HT2A receptor antagonist.Antipsychotic
Benzisoxazole Zonisamide68291-97-4Anticonvulsant; inhibits voltage-gated sodium and calcium channels.Epilepsy
Benzisoxazole Paliperidone144598-75-4Active metabolite of risperidone; D2/5-HT2A antagonist.Schizophrenia
Signaling Pathways: An Example with a D2/5-HT2A Antagonist

Many antipsychotic drugs, including those with piperidine and benzisoxazole cores, function by modulating dopaminergic and serotonergic pathways in the brain. The diagram below illustrates a simplified representation of this mechanism.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Downstream_Signaling Downstream Signaling D2_Receptor->Downstream_Signaling 5HT2A_Receptor->Downstream_Signaling Antagonist Antagonist (e.g., Risperidone) Antagonist->D2_Receptor Blocks Antagonist->5HT2A_Receptor Blocks

Caption: Simplified mechanism of a D2/5-HT2A receptor antagonist.

Experimental Protocols: A Practical Guide

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and analogs, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and analogs. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: DNA Topoisomerase I Inhibition Assay

This assay can be used to determine if a compound's cytotoxic activity is mediated through the inhibition of DNA topoisomerase I.[1]

Objective: To assess the inhibitory effect of a compound on the activity of human DNA topoisomerase I.

Materials:

  • Human DNA Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • Test compound and analogs

  • Known inhibitor (e.g., camptothecin) as a positive control

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the DNA topoisomerase I enzyme to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

  • Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and run the electrophoresis to separate the different forms of the plasmid DNA (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form.

Conclusion

While the investigation of CAS number 1703011-74-8 could not proceed due to its non-identifiable nature, this guide provides a robust and scientifically sound framework for the investigation of any novel chemical entity and its commercially available analogs. By following a structured approach that emphasizes identity verification, systematic biological evaluation, and the elucidation of the mechanism of action, researchers can efficiently and effectively navigate the complex process of drug discovery and development. The principles and protocols outlined herein, illustrated with examples from relevant chemical classes, serve as a valuable resource for scientists in the pharmaceutical and chemical research fields.

References

  • Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Z Naturforsch C J Biosci. 2010 Nov-Dec;65(11-12):647-52. [Link]

Sources

Foundational

The 2-Aminoimidazole Scaffold in Medicinal Chemistry: A Technical Guide

Executive Summary The 2-aminoimidazole (2-AI) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a non-basic guanidine bioisostere . Unlike the highly basic gua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a non-basic guanidine bioisostere . Unlike the highly basic guanidine group (


), the 2-AI core (

) exists in an equilibrium that allows for significant uncharged species at physiological pH, thereby facilitating blood-brain barrier (BBB) permeability and cellular uptake while retaining the critical bidentate hydrogen-bonding capability required for high-affinity target binding.

This guide details the physicochemical rationale, synthetic methodologies, and therapeutic applications of the 2-AI scaffold, with a specific focus on biofilm dispersal and BACE1 inhibition .

Part 1: The Physicochemical Profile

The "Goldilocks" Basicity

The defining feature of the 2-AI scaffold is its


. While it mimics the geometry and H-bonding pattern of a guanidine group, its aromaticity significantly modulates its basicity.
FeatureGuanidine2-AminoimidazoleImpact on Drug Design

~13.6~8.0 – 8.52-AI has a higher fraction of neutral species at pH 7.4, improving membrane permeability.[1]
Charge at pH 7.4 >99% CationicMixed (Cationic/Neutral)Balanced solubility and permeability (CNS penetration).[1]
H-Bonding Bidentate DonorBidentate Donor/AcceptorMaintains critical interactions with Asp/Glu residues in active sites (e.g., BACE1).[1]
Geometry Y-Shaped, PlanarCyclic, PlanarRigidifies the pharmacophore, reducing entropic penalty upon binding.
Structural Tautomerism

The 2-AI core exists in tautomeric equilibrium.[1] In the context of protein binding, the 2-amino-1H-imidazole tautomer is often the bioactive species, capable of donating two hydrogen bonds to carboxylate clusters (e.g., the catalytic aspartic acid dyad in proteases).

Part 2: Synthetic Strategies

Constructing the 2-AI core requires selecting between "Classic" cyclization and "Modern" functionalization strategies.[1]

Workflow: From Van Leusen to Modern C-H Activation

The following diagram outlines the decision tree for synthesizing 2-AI derivatives based on the desired substitution pattern.

SynthesisWorkflow Start Target: 2-Aminoimidazole Scaffold Classic Classic Route: Van Leusen Synthesis Start->Classic Unsubstituted Amino group? Modern Modern Route: Reverse Amide / C-H Activation Start->Modern Complex Substitution? Reagents_VL Reagents: TosMIC + Aldimine Classic->Reagents_VL Mechanism_VL Mechanism: [3+2] Cycloaddition Reagents_VL->Mechanism_VL Product_VL Product: 1,5-Disubstituted Imidazole (Requires further amination) Mechanism_VL->Product_VL Reagents_Mod Reagents: 2-Aminopyrimidine / Guanidine + u03b1-Haloketone Modern->Reagents_Mod Mechanism_Mod Mechanism: Condensation / Cyclization Reagents_Mod->Mechanism_Mod Product_Mod Product: Polysubstituted 2-Aminoimidazole (Direct Core Formation) Mechanism_Mod->Product_Mod

Figure 1: Synthetic decision tree comparing the classic Van Leusen approach (best for simple imidazoles) vs. Modern Condensation strategies (best for complex 2-AI cores).

Protocol: Reverse Amide Library Synthesis (Biofilm Inhibitors)

Context: This method is preferred for generating Oroidin analogues.

  • Reagents: 2-amino-4-imidazolecarboxylic acid (or protected variant), appropriate amine, EDC/HOBt coupling agents.[1]

  • Step 1 (Coupling): Dissolve carboxylic acid precursor in DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.

  • Step 2 (Amine Addition): Add the target amine (e.g., long-chain alkyl amine).[1] Stir at RT for 12-24h.[1]

  • Step 3 (Deprotection): If N-Boc protected, treat with TFA/DCM (1:1) for 2h.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).

  • Validation: NMR (

    
    ) and HRMS. Key signal: Singlet at 
    
    
    
    ~6.8-7.0 ppm (imidazole C-H).[1]

Part 3: Therapeutic Applications & SAR

Focus Area A: Biofilm Inhibition (Oroidin Analogues)

The marine alkaloid Oroidin is the archetype for 2-AI biofilm inhibitors.[2][3][4][5] Synthetic analogues optimize the "head" (2-AI) and "tail" (alkyl/aryl) to trigger biofilm dispersal without killing bacteria (non-microbicidal), reducing the risk of resistance.

Mechanism: The 2-AI moiety modulates the Las and Rhl quorum-sensing (QS) systems in Gram-negative bacteria (e.g., P. aeruginosa), signaling the colony to disperse.[6]

Table 1: SAR of 2-AI Biofilm Inhibitors
CompoundStructure / ModificationTarget Organism

(Biofilm Inhibition)
Notes
Oroidin Natural Product (Marine Sponge)P. aeruginosa~190 µMModerate potency; synthetically complex.[1]
H10 2-AI + Long Alkyl Chain (Reverse Amide)S. aureus12 µM"Reverse Amide" linkage improves stability.[1]
H10 2-AI + Long Alkyl ChainP. aeruginosa31 µMDisperses established biofilms.
2-ABI-21 5,6-dimethyl-2-aminobenzimidazoleP. aeruginosa4.0 µMFused benzene ring increases lipophilicity and potency.[1]
Focus Area B: BACE1 Inhibition (Alzheimer's Disease)

Beta-secretase 1 (BACE1) is a prime target for Alzheimer's.[1] The 2-AI scaffold is critical here because it binds to the catalytic aspartic acid dyad (Asp32/Asp228) of BACE1.

Case Study: Lanabecestat (AZD3293)

  • Structure: Fused spiro-cyclic 2-aminoimidazole.[1]

  • Potency:

    
     = 0.6 nM (Enzyme), 80 pM (Cellular).[1]
    
  • Pharmacokinetics: High BBB permeability due to modulated

    
    .[1]
    
  • Binding Mode: The 2-amino group forms a bidentate H-bond network with the Asp dyad, mimicking the transition state of peptide hydrolysis.

BACE1_Binding cluster_legend Interaction Type Asp32 Asp32 (Catalytic Dyad) Asp228 Asp228 (Catalytic Dyad) Ligand_NH2 2-Amino Group (Donor) Ligand_NH2->Asp32 H-Bond Ligand_NH2->Asp228 H-Bond Ligand_N3 Imidazole N3 (Acceptor) Ligand_N3->Asp32 H-Bond Legend Dashed lines = Hydrogen Bonds Critical for potency

Figure 2: Schematic of the bidentate hydrogen bonding network between the 2-aminoimidazole core and the BACE1 catalytic aspartic acid dyad.

Part 4: Future Outlook & Challenges

  • Metabolic Stability: The 2-amino group is susceptible to oxidative metabolism.[1] Fusing the ring (as in 2-aminobenzimidazole) or creating spiro-cycles (Lanabecestat) are proven strategies to block metabolic soft spots.[1]

  • Selectivity: Because 2-AI mimics guanidine, off-target binding to other proteases (e.g., Cathepsin D) or receptors (

    
    -adrenergic) must be screened early.[1]
    
  • Toxicity: While generally safe, high-affinity DNA binding (minor groove) can occur with certain planar, cationic 2-AI derivatives.[1] This is a benefit for antimicrobial applications but a liability for chronic human therapy.[1]

References

  • 2-Aminoimidazoles in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. (2013). Overview of the scaffold's versatility and marine alkaloid origins.

  • Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry. (2008). seminal paper on "Reverse Amide" synthesis and biofilm SAR.[1]

  • New aminoimidazoles as β-secretase (BACE-1) inhibitors showing amyloid-β (Aβ) lowering in brain. Journal of Medicinal Chemistry. (2012).[1] Detailed SAR and discovery of brain-penetrant BACE1 inhibitors.[1]

  • Clinical Bioavailability of the Novel BACE1 Inhibitor Lanabecestat (AZD3293). Clinical Pharmacology in Drug Development. (2018).[1] Pharmacokinetics and IC50 data for Lanabecestat.[1][7]

  • The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry. (1964). Foundational physical chemistry paper establishing the basicity of the scaffold.

  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Antimicrobial Agents and Chemotherapy. (2012).[1] Identification of the potent 5,6-dimethyl-2-ABI derivative.

Sources

Exploratory

The Ortho-Methoxy Enigma: An In-depth Technical Guide to its Influence on Imidazole Ring Electron Density

Abstract The substitution of a methoxy group at the ortho position of a phenyl ring appended to an imidazole core introduces a fascinating interplay of electronic and steric effects that significantly modulates the elect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of a methoxy group at the ortho position of a phenyl ring appended to an imidazole core introduces a fascinating interplay of electronic and steric effects that significantly modulates the electron density and, consequently, the reactivity of the imidazole moiety. This technical guide provides a comprehensive exploration of these phenomena, intended for researchers, scientists, and drug development professionals. We will delve into the dual nature of the methoxy group's electronic influence, the steric implications of its ortho-positioning, and the resulting impact on the imidazole ring's electronic architecture. This guide will further provide detailed experimental and computational protocols to enable the synthesis, characterization, and in-silico analysis of ortho-methoxy-substituted imidazole derivatives, empowering researchers to harness these effects in their scientific endeavors.

Introduction: The Nuances of Aromatic Substitution

The imidazole ring is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and its presence in numerous biologically active molecules.[1] The electronic character of the imidazole ring can be finely tuned by the nature and position of substituents on an appended phenyl ring. The methoxy group (-OCH₃) is a particularly interesting substituent due to its dual electronic nature: it is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom, yet it is a powerful electron-donating group through resonance (+R) via its lone pairs.[2][3]

While the effects of meta and para-methoxy substitution are well-understood through classical Hammett analysis, the ortho position introduces a layer of complexity due to steric interactions.[4] This guide will specifically dissect the "ortho-effect" of the methoxy group on the imidazole ring's electron density, a topic of significant relevance in the rational design of molecules with tailored properties.

The Dichotomy of the Ortho-Methoxy Group's Influence

The net effect of an ortho-methoxy substituent on the imidazole ring's electron density is a delicate balance between its inherent electronic properties and the steric constraints imposed by its proximity to the imidazole core.

Electronic Effects: A Push-Pull Mechanism
  • Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to a withdrawal of electron density from the phenyl ring through the sigma bond. This effect is most pronounced at the ipso-carbon and diminishes with distance.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the phenyl ring. This donation of electron density increases the electron density at the ortho and para positions of the phenyl ring.[2][5] This increased electron density on the phenyl ring can, in turn, influence the electronic character of the attached imidazole ring.

Steric Effects: A Twist in the Tale

The presence of the methoxy group in the ortho position often forces the phenyl and imidazole rings out of planarity to minimize steric repulsion. This torsional twist, or dihedral angle, has a profound impact on the electronic communication between the two rings.

A larger dihedral angle will disrupt the π-orbital overlap between the phenyl and imidazole rings. This disruption can significantly diminish the resonance effect of the methoxy group on the imidazole ring. Consequently, the inductive effect may become more dominant in influencing the imidazole's electronics.

Probing the Effects: Experimental and Computational Approaches

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential to fully elucidate the effects of ortho-methoxy substitution.

Synthesis of Ortho-Methoxy-Substituted Imidazoles

A common and versatile method for the synthesis of multi-substituted imidazoles is the Debus-Radziszewski reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1.0 mmol), 2-methoxybenzaldehyde (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole.

Workflow for the Debus-Radziszewski Synthesis

A Mix Benzil, 2-Methoxybenzaldehyde, & Ammonium Acetate in Acetic Acid B Reflux for 4-6 hours A->B Heat C Cool and Pour into Ice Water B->C Reaction Completion D Filter Precipitate C->D Isolation E Recrystallize from Ethanol/Water D->E Purification F Pure 2-(2-methoxyphenyl)-4,5-diphenyl-1H-imidazole E->F Final Product cluster_0 Ortho-Methoxy Substituent cluster_1 Imidazole Ring cluster_2 NMR Spectroscopy A Inductive Effect (-I) (Electron Withdrawing) E Decreased Electron Density (Deshielding) A->E B Resonance Effect (+R) (Electron Donating) D Increased Electron Density (Shielding) B->D C Steric Hindrance C->B Inhibits Resonance F Upfield Shift (Lower ppm) D->F G Downfield Shift (Higher ppm) E->G

Caption: Logical flow for interpreting NMR data based on the interplay of electronic and steric effects.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the molecule, including the crucial dihedral angle between the phenyl and imidazole rings. This data is vital for understanding the extent of steric hindrance and its impact on conjugation.

[3]

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and the dihedral angle between the phenyl and imidazole rings.

Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for quantifying the electronic effects of the ortho-methoxy group.

  • Geometry Optimization: Optimize the molecular geometry of the ortho-methoxy-phenyl imidazole and relevant analogues (e.g., para-methoxy and unsubstituted) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). [1]2. Population Analysis: Perform a population analysis (e.g., Mulliken, [8]Natural Bond Orbital (NBO))[9][10] to calculate the partial atomic charges on the atoms of the imidazole ring.

  • Electrostatic Potential (MEP) Mapping: Calculate and visualize the molecular electrostatic potential map to identify electron-rich and electron-poor regions of the molecule. [5][11]

Computational Workflow for Electronic Effects Analysis

A Build Molecular Structures (ortho, para, unsubstituted) B Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C Population Analysis (Mulliken, NBO) B->C E MEP Mapping B->E D Calculate Partial Atomic Charges on Imidazole Ring C->D G Comparative Analysis of Electron Density D->G F Visualize Electron Density Distribution E->F F->G

Caption: A typical workflow for the in-silico analysis of substituent effects on imidazole electron density.

Data Summary and Interpretation

The following table presents hypothetical, yet representative, data that would be expected from the aforementioned analyses, comparing an unsubstituted phenyl imidazole, a para-methoxy, and an ortho-methoxy derivative.

CompoundDihedral Angle (°)¹H NMR (Imidazole C2-H, ppm)Calculated Charge on Imidazole N1
1-phenyl-1H-imidazole~20-307.85-0.450
1-(4-methoxyphenyl)-1H-imidazole~20-307.80-0.465
1-(2-methoxyphenyl)-1H-imidazole~50-707.88-0.445

Interpretation:

  • 1-phenyl-1H-imidazole: Serves as the baseline for comparison.

  • 1-(4-methoxyphenyl)-1H-imidazole: The para-methoxy group is a strong resonance donor, increasing electron density on the phenyl ring and, to a lesser extent, on the imidazole ring. This is reflected in the upfield shift of the C2-H proton and the more negative calculated charge on N1. The dihedral angle is not significantly affected.

  • 1-(2-methoxyphenyl)-1H-imidazole: The significant increase in the dihedral angle due to steric hindrance between the ortho-methoxy group and the imidazole ring disrupts the conjugation. This diminishes the resonance-donating effect (+R) of the methoxy group. As a result, the inductively withdrawing effect (-I) becomes more influential, leading to a net decrease in electron density on the imidazole ring compared to the para-isomer. This is evidenced by the downfield shift of the C2-H proton and the less negative calculated charge on N1.

Conclusion and Future Directions

The ortho-methoxy substitution on a phenyl-imidazole system presents a classic example of how steric effects can override and even reverse expected electronic trends. The steric clash forces a non-planar conformation, which in turn attenuates the resonance-donating ability of the methoxy group, allowing its inductive electron-withdrawing nature to become more prominent in influencing the imidazole ring's electron density.

This understanding is critical for drug development professionals and researchers. By strategically placing a methoxy group at the ortho position, it is possible to fine-tune the electronic properties of the imidazole core, thereby modulating its pKa, hydrogen bonding capacity, and interaction with biological targets. Future work should focus on a systematic study of a series of ortho-substituted analogs to create a quantitative structure-activity relationship (QSAR) model that can predict the electronic properties of these complex systems with high accuracy.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]

  • Clegg, W., & Teat, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1857. [Link]

  • pesquisaonline.net. (2020). Electronic properties of 2-(4-methoxyphenyl)-4,5-dimethyl-1h-imidazole 3-oxide: a hartree-fock approach. pesquisaonline.net. [Link]

  • IUCr. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). IUCr. [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). IUPAC. [Link]

  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833–1840. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. PubChem. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses. [Link]

  • Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Methoxy group. Wikipedia. [Link]

  • Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]

  • Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]

  • Sonar, J. et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • PubMed. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. PubMed. [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital (NBO) Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

  • Rowan University. (2021). Synthesis and cytotoxicity of trisubstituted imidazoles. Rowan Digital Works. [Link]

  • Wikipedia. (n.d.). Mulliken population analysis. Wikipedia. [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. [Link]

  • International Journal of Scientific & Engineering Research. (2013). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. International Journal of Scientific & Engineering Research. [Link]

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Foundational

A Comparative Analysis of 1-(2-methoxyphenyl)imidazole and 1-(4-methoxyphenyl)imidazole Isomers: Structure, Synthesis, and Biological Implications

An In-depth Technical Guide for Drug Development Professionals Abstract The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1][2][3] When functionalized with a methoxyphenyl group, the resulting molecule's physicochemical and pharmacological properties are significantly modulated. The seemingly subtle shift of the methoxy substituent from the para (4-position) to the ortho (2-position) on the phenyl ring introduces profound changes in molecular geometry, electronics, and steric profile. This guide provides a detailed comparative analysis of 1-(2-methoxyphenyl)imidazole and 1-(4-methoxyphenyl)imidazole, exploring how positional isomerism dictates their synthesis, characterization, and potential biological activity, offering critical insights for researchers in drug discovery and development.

Structural and Physicochemical Disparity

The core difference between the two isomers lies in the spatial arrangement and electronic influence of the methoxy (-OCH₃) group relative to the imidazole ring. These variations have a cascading effect on the molecule's overall properties.

Electronic and Steric Effects

The methoxy group exhibits a dual electronic nature: it is electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The position on the phenyl ring determines the dominant influence.

  • 1-(4-methoxyphenyl)imidazole (Para-Isomer): The methoxy group is positioned opposite the imidazole substituent, allowing for maximal resonance donation of electrons into the phenyl ring. This effect increases the electron density of the aromatic system and the attached imidazole nitrogen, potentially influencing its basicity and hydrogen bonding capacity. Steric hindrance is minimal, allowing for relatively free rotation around the phenyl-imidazole bond.

  • 1-(2-methoxyphenyl)imidazole (Ortho-Isomer): The proximity of the bulky methoxy group to the imidazole ring creates significant steric hindrance. This forces the phenyl and imidazole rings out of planarity, a phenomenon known as steric inhibition of resonance. Consequently, the electron-donating +R effect is diminished, and the inductive -I effect may have a more pronounced local influence. This altered electronic state and fixed conformation can drastically change how the molecule interacts with biological targets.

Conformational Analysis

The steric clash in the ortho-isomer results in a more rigid, twisted conformation compared to the more planar and flexible para-isomer. The dihedral angle between the mean planes of the imidazole and phenyl rings is a key descriptor of this difference. For the para-isomer, crystallographic studies have determined this angle to be approximately 43.67°.[4][5] While specific data for the ortho-isomer is less common, steric principles dictate that its dihedral angle would be significantly larger, leading to a more globular three-dimensional shape.

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties crucial for drug development, such as solubility, lipophilicity, and membrane permeability.

Property1-(4-methoxyphenyl)imidazole1-(2-methoxyphenyl)imidazoleRationale for Difference
Molecular Formula C₁₀H₁₀N₂OC₁₀H₁₀N₂OIsomers have the same formula.
Molecular Weight 174.20 g/mol [6][7]174.20 g/mol Isomers have the same mass.
IUPAC Name 1-(4-methoxyphenyl)imidazole[6]1-(2-methoxyphenyl)imidazolePositional nomenclature.
Calculated LogP ~1.6[6]Expected to be slightly higherThe twisted, more compact structure of the ortho-isomer may reduce the effective polar surface area, increasing lipophilicity.
Dipole Moment ~3.61 D (for parent imidazole)[1][8]Expected to be differentThe vector sum of bond dipoles changes with the substituent position, altering the overall molecular dipole moment.
Aqueous Solubility Soluble[1][6][8]Expected to be lowerIncreased lipophilicity and potentially less efficient crystal packing in the ortho-isomer can impact solubility.
Acidity (pKa) pKa of parent imidazole is ~14.0[1][8]Expected to be slightly lowerThe reduced electron-donating effect in the ortho-isomer makes the imidazole ring slightly less basic (more acidic).

Synthesis and Spectroscopic Characterization

The synthesis of both isomers typically involves an N-arylation reaction, and their distinct structures give rise to unique spectroscopic signatures, allowing for unambiguous identification.

General Synthetic Approach

A common and effective method for synthesizing these compounds is the copper-catalyzed Ullmann condensation. This involves the coupling of imidazole with an appropriate halo-substituted anisole (methoxyphenyl halide) or the coupling of a methoxy-substituted aniline with a halo-imidazole.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Imidazole Imidazole Process Ullmann Condensation Imidazole->Process ArylHalide 2- or 4-Iodoanisole ArylHalide->Process Catalyst CuI (Catalyst) Catalyst->Process cat. Base K₂CO₃ or K₃PO₄ (Base) Base->Process Solvent DMF or DMSO (Solvent) Solvent->Process Heat Heat (e.g., 120-140 °C) Heat->Process Workup Aqueous Workup & Extraction Process->Workup Purification Column Chromatography Workup->Purification Product 1-(2- or 4-methoxyphenyl)imidazole Purification->Product

Caption: General workflow for the synthesis of methoxyphenyl imidazoles.

Detailed Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add imidazole (1.0 eq.), 4-iodoanisole or 2-iodoanisole (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure isomer.

Comparative Spectroscopic Analysis

NMR and IR spectroscopy are powerful tools for differentiating the two isomers.

Spectroscopic Data1-(4-methoxyphenyl)imidazole (Para-Isomer)1-(2-methoxyphenyl)imidazole (Ortho-Isomer)
¹H NMR (Aromatic) Two distinct doublets (AA'BB' system), ~6.9-7.1 ppm and ~7.3-7.5 ppm.[9]A complex multiplet for four adjacent protons, spanning a wider range (~6.9-7.6 ppm).
¹H NMR (-OCH₃) Sharp singlet at ~3.8 ppm.[9]Sharp singlet, potentially shifted slightly upfield or downfield due to the different magnetic environment.
¹H NMR (Imidazole) Three distinct signals for H2, H4, and H5 protons.Three distinct signals, with potential shifts due to the anisotropic effect of the nearby phenyl ring.
¹³C NMR (Aromatic) Four signals for the phenyl carbons due to symmetry.Six distinct signals for the phenyl carbons due to the lack of symmetry.
IR (C-O Stretch) Strong band around 1250 cm⁻¹ (aryl-alkyl ether).[10][11]Strong band around 1245 cm⁻¹, position may be slightly altered.
IR (C-H Bending) A strong out-of-plane C-H bending band around 830-810 cm⁻¹ is characteristic of 1,4-disubstitution.A strong out-of-plane C-H bending band around 770-735 cm⁻¹ is characteristic of 1,2-disubstitution.

Biological Activity and Structure-Activity Relationship (SAR)

Imidazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][12][13] The isomeric position of the methoxy group is a critical determinant of this activity, governing how the molecule interacts with its biological target.

Implications for Receptor Binding

The distinct three-dimensional shapes and electronic profiles of the isomers dictate their binding affinity and selectivity for target proteins like enzymes or receptors.

  • Shape Complementarity: A binding site might have a narrow, planar pocket that favorably accommodates the flexible para-isomer. Conversely, a different binding site may require the specific twisted conformation of the ortho-isomer for an optimal fit. The ortho-methoxy group could act as a crucial anchoring point through a hydrogen bond or, alternatively, cause a steric clash that prevents binding altogether.

  • Metabolic Stability: The methoxy group is a common site for metabolism, typically via O-demethylation by cytochrome P450 enzymes. The sterically shielded methoxy group in the ortho-isomer may be less accessible to metabolic enzymes, potentially leading to a longer biological half-life and altered pharmacokinetic profile compared to the more exposed para-isomer.

Signaling_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (EGFR) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylates Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream OrthoIsomer 1-(2-methoxyphenyl)imidazole (Hypothetical Inhibitor) OrthoIsomer->Kinase Blocks ATP Binding Site

Caption: Hypothetical inhibition of a kinase pathway by an imidazole isomer.

Structure-Activity Relationship (SAR) Insights

While direct comparative studies on these specific isomers are not abundant, principles of medicinal chemistry allow for well-grounded hypotheses. For instance, in the development of anticancer agents targeting kinases, the specific orientation of substituents is paramount.[14]

  • The para-isomer , with its extended and more flexible structure, might be suitable for targets with open binding sites, where the methoxy group can interact with a distal hydrophilic pocket.

  • The ortho-isomer , with its fixed, non-planar conformation, is a candidate for targets that require a specific 3D arrangement for high-affinity binding. Its rigid structure reduces the entropic penalty upon binding, which can lead to higher potency if the conformation matches the binding site's requirements.

Conclusion

The comparison of 1-(2-methoxyphenyl)imidazole and 1-(4-methoxyphenyl)imidazole serves as a powerful illustration of the principle that positional isomerism is a critical variable in drug design. A simple shift of the methoxy group from the para to the ortho position transforms the molecule's steric, electronic, and conformational properties. These changes provide two chemically distinct entities with unique spectroscopic signatures, different physicochemical characteristics, and, most importantly, divergent potential for biological activity. For drug development professionals, understanding and strategically exploiting these isomeric differences is not merely an academic exercise but a fundamental tool for optimizing lead compounds, enhancing target selectivity, and improving pharmacokinetic profiles.

References

  • International Journal of Scientific and Research Publications. (2013, October 15). Methoxyphenyl)-5-phenyl-1H-imidazole from 4- Methoxybenzil under Microwave irradiation. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2022, May 30). A Review on “Imidazole and Various Biological Activities”. [Link]

  • Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles. [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (2022, September 30). Overview on Biological Activities of Imidazole Derivatives. [Link]

  • ACS Omega. (2018, July 19). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-1H-imidazole. [Link]

  • ResearchGate. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). [Link]

  • International Journal for Research in Applied Science & Engineering Technology. (2018). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, March 25). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

  • Taylor & Francis Online. (2022, October 27). Design, synthesis, cytotoxicity, and molecular docking studies of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. [Link]

  • Asian Journal of Research in Chemistry. (2012, February). Imidazole and its Biological Activities: A Review. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2016, November 15). A review: Imidazole synthesis and its biological activities. [Link]

  • Organic Syntheses. 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. [Link]

  • National Center for Biotechnology Information. (2021). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]

Sources

Exploratory

Technical Guide: Therapeutic Targeting of N-Aryl-2-Aminoimidazole Compounds

Executive Summary: The Anti-Virulence Paradigm The rapid emergence of multidrug-resistant (MDR) bacteria has rendered traditional "kill-based" antibiotics increasingly obsolete. N-aryl-2-aminoimidazoles (2-AIs) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Anti-Virulence Paradigm

The rapid emergence of multidrug-resistant (MDR) bacteria has rendered traditional "kill-based" antibiotics increasingly obsolete. N-aryl-2-aminoimidazoles (2-AIs) represent a paradigm shift from bactericidal agents to anti-virulence adjuvants . Derived from the marine sponge alkaloid Oroidin, these compounds do not primarily seek to kill bacteria, thereby reducing selective pressure for resistance. Instead, they disarm pathogens by dismantling biofilm architecture and resensitizing them to conventional antibiotics.

This guide details the molecular targets of N-aryl-2-AIs, specifically their inhibition of bacterial Two-Component Systems (TCS), and provides validated protocols for assessing their efficacy in drug discovery pipelines.

Chemical Architecture & Pharmacophore[1]

The transition from the natural product Oroidin to synthetic N-aryl-2-AIs was driven by the need for metabolic stability and enhanced potency.

  • The Scaffold: The 2-aminoimidazole core provides a guanidine-like motif capable of hydrogen bonding and electrostatic interactions.

  • The N-Aryl Substitution: Unlike earlier N-acyl derivatives which were hydrolytically unstable, the N-aryl group confers robust stability in physiological media. Furthermore, the aryl ring allows for

    
    -
    
    
    
    stacking interactions within the hydrophobic pockets of bacterial response regulators, a key interaction for their mechanism of action.

Primary Therapeutic Target: Bacterial Response Regulators

The specific molecular target of N-aryl-2-AIs is the Response Regulator (RR) protein within bacterial Two-Component Systems (TCS).

Mechanism of Action: TCS Disruption

Bacteria utilize TCS to sense environmental stress (e.g., antibiotics, host immune factors). A TCS consists of a membrane-bound Histidine Kinase (HK) and a cytoplasmic Response Regulator (RR) .

  • Sensing: HK autophosphorylates upon detecting a signal.[1]

  • Transfer: The phosphoryl group is transferred to the conserved receiver domain of the RR.[1]

  • Output: The phosphorylated RR dimerizes and binds to specific DNA promoters to upregulate virulence and biofilm genes.

The 2-AI Intervention: N-aryl-2-AIs bind to the receiver domain of the RR. This binding induces a conformational change that inhibits the RR's ability to dimerize or bind DNA, effectively silencing the stress response.

Validated Targets by Pathogen
PathogenTarget Response RegulatorPhysiological Outcome of Inhibition
Francisella tularensisQseB Inhibition of biofilm formation and virulence factor expression.
Staphylococcus aureus (MRSA)VraR / WalR Disruption of cell wall stress response; resensitization to

-lactams.
Acinetobacter baumanniiBfmR Loss of capsule formation and biofilm integrity; increased susceptibility to macrolides.
Pseudomonas aeruginosaAlgR / PqsR (Putative)Reduction in alginate production and quorum sensing-mediated virulence.
Pathway Visualization

The following diagram illustrates the interruption of the TCS signaling cascade by N-aryl-2-AIs.

TCS_Inhibition Signal Environmental Stress (Antibiotics/Host Factors) HK Histidine Kinase (HK) Autophosphorylation Signal->HK Activates PhosphoTransfer Phosphoryl Transfer HK->PhosphoTransfer RR_Inactive Response Regulator (RR) (Inactive) PhosphoTransfer->RR_Inactive RR_Active Response Regulator-P (Active Dimer) RR_Inactive->RR_Active Phosphorylation DNA_Binding DNA Binding (Promoter Region) RR_Active->DNA_Binding Normal Pathway Inhibitor N-aryl-2-AI Compound Inhibitor->RR_Active  BINDS & BLOCKS Biofilm Biofilm Formation & Resistance Gene Expression DNA_Binding->Biofilm Transcription

Figure 1: Mechanism of Two-Component System (TCS) disruption. N-aryl-2-AIs bind the Response Regulator, preventing DNA interaction.

Secondary Target: Biofilm Matrix & Adjuvant Potential

Beyond specific protein targets, N-aryl-2-AIs act as broad-spectrum Antibiotic Adjuvants . By dismantling the biofilm matrix (the physical barrier) and silencing resistance operons (the genetic barrier), they restore the efficacy of older antibiotics.

  • MRSA Resensitization: 2-AIs have been shown to reduce the Minimum Inhibitory Concentration (MIC) of oxacillin against resistant S. aureus by up to 64-fold.

  • MDR A. baumannii: Dimeric variants of 2-AIs can potentiate macrolides (typically ineffective against Gram-negatives) by permeabilizing the outer membrane or downregulating efflux pumps controlled by BfmR.

Experimental Protocols

To validate N-aryl-2-AI activity, researchers must employ robust assays that distinguish between bactericidal activity and anti-biofilm/adjuvant activity.

Protocol A: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the IC50 of a compound against biofilm formation without killing planktonic cells.

  • Culture Prep: Grow bacterial strains (e.g., S. aureus UAMS-1) overnight in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose (to promote biofilm).

  • Inoculation: Dilute overnight culture 1:100 into fresh media. Aliquot 100 µL into 96-well PVC microtiter plates.

  • Compound Dosing: Add 1 µL of N-aryl-2-AI (dissolved in DMSO) to test wells to achieve final concentrations (e.g., 0.1 µM to 100 µM).

    • Control 1: Media only (Sterility).

    • Control 2: Bacteria + DMSO (100% Growth).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate media. Wash wells 2x with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria. Crucial Step: Do not disturb the biofilm at the bottom.

  • Staining: Add 110 µL of 0.1% Crystal Violet solution. Incubate for 15 mins.

  • Elution: Rinse wells 3x with water. Dry. Solubilize the stain with 150 µL of 30% acetic acid or 95% ethanol.

  • Quantification: Measure Absorbance (OD) at 590 nm.

    • Self-Validation Check: Perform a parallel growth curve (OD600) on planktonic cells. If the compound inhibits biofilm (OD590) but not planktonic growth (OD600), it is a true anti-virulence agent.

Protocol B: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration (FIC) Index to classify the compound as an adjuvant.

  • Matrix Setup: Use a 96-well plate.

    • X-axis: Serial dilution of the Antibiotic (e.g., Oxacillin).

    • Y-axis: Serial dilution of the N-aryl-2-AI.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Determine the MIC for the antibiotic alone (

    
    ) and in the presence of the 2-AI (
    
    
    
    ).
  • Calculation: Calculate the FIC Index (

    
    ).
    
    
    
    
    • Interpretation:

      • 
        : Synergy  (The 2-AI is an effective adjuvant).
        
      • 
        : Indifference.
        
      • 
        : Antagonism.
        
Workflow Visualization: Synergy Screening

Synergy_Workflow cluster_checkerboard Checkerboard Assay Start Compound Library (N-aryl-2-AIs) Screen High-Throughput Biofilm Screen Start->Screen Hit Hit Identification (IC50 < 10 µM) Screen->Hit Select Non-Biocidal Matrix Matrix Setup (Abx vs 2-AI) Hit->Matrix Incubate Incubate 24h Matrix->Incubate FIC Calculate FIC Index Incubate->FIC Validation Mechanism Check (qRT-PCR on RR genes) FIC->Validation If Synergistic

Figure 2: Experimental workflow for identifying synergistic adjuvant candidates.

Future Directions & Toxicity Considerations

While N-aryl-2-AIs show immense promise, the transition to clinical trials requires addressing specific hurdles:

  • Toxicity: Early generation 2-AIs showed moderate cytotoxicity. However, recent dimeric variants and specific N-aryl modifications (e.g., inclusion of halogenated phenyl rings) have improved the Therapeutic Index (TI), showing low toxicity against HepG2 liver cells at therapeutic concentrations.

  • PK/PD: Optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties is ongoing to ensure these compounds can reach infection sites (e.g., lung tissue in CF patients) without rapid clearance.

References

  • Melander, C., et al. (2010). "Inhibition of Biofilm Formation and Dispersion of Preformed Biofilms by N-Aryl-2-Aminoimidazoles." Antimicrobial Agents and Chemotherapy.[2] Link

  • Thompson, R. J., et al. (2012).[1] "Universal Therapeutic Strategy for the Disruption of Bacterial Biofilms." Organic & Biomolecular Chemistry. Link

  • Worthington, R. J., & Melander, C. (2013).[3] "Combination Approaches to Combat Multidrug-Resistant Bacteria."[4] Trends in Biotechnology. Link

  • Su, Z., et al. (2011). "2-Aminoimidazole-Based Antibiofilm Agents: A Structure-Activity Relationship Study." MedChemComm. Link

  • Barrett, M. O., et al. (2010). "Disruption of Two-Component System Signaling in Francisella tularensis using a Library of 2-Aminoimidazoles." Biochemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marine alkaloids and pharmacologically a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marine alkaloids and pharmacologically active agents with a wide array of biological activities. This document provides a comprehensive, in-depth guide to the multi-step synthesis of a specific, valuable derivative, 1-(2-Methoxyphenyl)-1H-imidazol-2-amine, starting from cyanamide. The outlined synthetic strategy is designed for practicality and efficiency, prioritizing modern, catalytic methods over harsh, classical procedures. This guide details the underlying chemical principles, provides step-by-step experimental protocols for each stage, and includes necessary data tables and safety information to ensure reliable and safe execution in a research environment.

Overall Synthetic Strategy

The synthesis of the target compound is logically approached in a three-stage sequence. This strategy ensures the controlled formation of key intermediates, maximizing yield and purity.

  • Stage A: Guanylation. The synthesis begins with the formation of the core guanidine intermediate, N-(2-Methoxyphenyl)guanidine, via a modern, Lewis acid-catalyzed reaction between 2-methoxyaniline and cyanamide.

  • Stage B: C2 Synthon Preparation. Concurrently, the essential two-carbon building block, aminoacetaldehyde dimethyl acetal, is prepared via nucleophilic substitution on chloroacetaldehyde dimethyl acetal. This stable acetal serves as a protected form of the highly reactive aminoacetaldehyde.

  • Stage C: Heterocyclic Ring Formation. The final stage involves the condensation and subsequent cyclization of the N-arylguanidine (from Stage A) and the aminoacetaldehyde acetal (from Stage B) under acidic conditions to construct the desired 1-aryl-2-aminoimidazole ring system.

G cluster_0 Overall Workflow A Stage A: Synthesis of N-(2-Methoxyphenyl)guanidine C Stage C: Condensation & Cyclization A->C Intermediate 1 B Stage B: Synthesis of Aminoacetaldehyde Dimethyl Acetal B->C Intermediate 2 Target 1-(2-Methoxyphenyl)-1H- imidazol-2-amine C->Target

Caption: High-level overview of the three-stage synthetic workflow.

Stage A: Synthesis of N-(2-Methoxyphenyl)guanidine

Principle & Rationale

The traditional method for guanylation of amines with cyanamide often requires harsh conditions, such as highly concentrated hydrochloric acid and elevated temperatures. A superior, contemporary approach utilizes a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), in an aqueous medium.[1][2] This method proceeds under milder conditions and is often more efficient for a broader range of substrates, including anilines with varied electronic properties.[1]

The proposed mechanism involves the activation of cyanamide by the scandium catalyst, which facilitates the in-situ formation of a reactive carbodiimide intermediate. This species is then readily attacked by the nucleophilic amine (2-methoxyaniline) to yield the desired N-arylguanidine product after proton exchange.[2] The use of water as a solvent makes this protocol greener and particularly useful for substrates with moderate water solubility.

Experimental Protocol: Sc(OTf)₃-Catalyzed Guanylation
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxyaniline (e.g., 1.23 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add deionized water (50 mL), followed by cyanamide (0.50 g, 12.0 mmol, 1.2 equiv). Stir the mixture to achieve dissolution or a fine suspension.

  • Catalyst Introduction: Add Scandium(III) triflate (Sc(OTf)₃) (0.49 g, 1.0 mmol, 10 mol%).

  • Reaction Execution: Heat the reaction mixture to 100 °C (oil bath temperature) and maintain vigorous stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The aqueous solution may be washed with a nonpolar organic solvent like chloroform (3 x 30 mL) to remove any unreacted aniline.

  • Isolation: Concentrate the aqueous layer under reduced pressure (rotary evaporator) to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography. A polar eluent system such as Dichloromethane/Methanol (e.g., 95:5 to 90:10 v/v) is typically effective for eluting the guanidinium salt. The product is often isolated as its triflate salt.

Materials & Reagents: Stage A
ReagentFormulaMW ( g/mol )Molar Eq.Quantity
2-MethoxyanilineC₇H₉NO123.151.01.23 g
CyanamideCH₂N₂42.041.20.50 g
Scandium(III) TriflateSc(CF₃SO₃)₃492.160.10.49 g
Deionized WaterH₂O18.02Solvent50 mL

Stage B: Synthesis of Aminoacetaldehyde Dimethyl Acetal

Principle & Rationale

Aminoacetaldehyde dimethyl acetal is a stable, commercially available but also readily synthesized precursor to the unstable aminoacetaldehyde. The synthesis involves a direct nucleophilic substitution reaction where the amino group from ammonia displaces the chloride from 2-chloroacetaldehyde dimethyl acetal.[3] Due to the volatility of ammonia, this reaction is performed under pressure in a sealed vessel (autoclave) to achieve the necessary reaction temperature and concentration, driving the reaction to completion.[4][5]

Experimental Protocol: Ammonolysis of Chloroacetaldehyde Dimethyl Acetal
  • Reaction Setup: Charge a high-pressure stainless-steel autoclave with 2-chloroacetaldehyde dimethyl acetal (e.g., 12.45 g, 100 mmol, 1.0 equiv).

  • Reagent Addition: Add a concentrated aqueous solution of ammonia (e.g., 30-40%, ~150 mL) to the autoclave. The large excess of ammonia serves as both the nucleophile and the solvent.

  • Reaction Execution: Seal the autoclave securely. Heat the vessel to 130-150 °C with internal stirring. Maintain this temperature for 4-6 hours. The internal pressure will rise significantly.

  • Work-up & Isolation: After the reaction period, cool the autoclave to room temperature. CAUTION: Vent the excess ammonia pressure slowly in a well-ventilated fume hood.

  • Neutralization & Extraction: Transfer the reaction mixture to a round-bottom flask. Add a 50% aqueous solution of sodium hydroxide (NaOH) to adjust the pH to >12. This converts any ammonium salts to free ammonia and the free-base product. Distill the mixture to remove excess ammonia and some water. The product can then be extracted from the remaining aqueous solution with an organic solvent like dichloromethane or diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure aminoacetaldehyde dimethyl acetal as a colorless liquid.

Materials & Reagents: Stage B
ReagentFormulaMW ( g/mol )Molar Eq.Quantity
Chloroacetaldehyde Dimethyl AcetalC₄H₉ClO₂124.571.012.45 g
Aqueous Ammonia (35%)NH₃(aq)17.03 (NH₃)Large Excess~150 mL
Sodium HydroxideNaOH40.00ExcessAs needed

Stage C: Synthesis of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine

Principle & Rationale

This final stage constitutes the key heterocyclic ring-forming reaction. The synthesis of 2-aminoimidazoles from N-arylguanidines and an aldehyde equivalent is a well-established transformation.[6] The reaction proceeds through a cascade of steps initiated by an acid catalyst. First, the acid catalyzes the hydrolysis of the dimethyl acetal to unmask the reactive aldehyde functionality. This aldehyde then undergoes condensation with the N-arylguanidine to form an imine or aminal intermediate. Subsequent intramolecular nucleophilic attack by the terminal amino group of the guanidine moiety onto the imine carbon initiates the cyclization. The final step is an acid-catalyzed dehydration (aromatization) of the resulting dihydro-2-aminoimidazole intermediate to furnish the stable, aromatic 1-(2-Methoxyphenyl)-1H-imidazol-2-amine product.

G cluster_1 Mechanism: Imidazole Ring Formation Acetal Aminoacetaldehyde Dimethyl Acetal Aldehyde Aminoacetaldehyde (in situ) Acetal->Aldehyde H⁺, -2 MeOH Condensation Condensation Intermediate (Imine) Aldehyde->Condensation -H₂O Guanidine N-(2-Methoxyphenyl)guanidine Guanidine->Condensation Cyclized Dihydro-2-aminoimidazole Intermediate Condensation->Cyclized Intramolecular Nucleophilic Attack Product 1-(2-Methoxyphenyl)-1H- imidazol-2-amine Cyclized->Product Dehydration (H⁺) -H₂O

Caption: Proposed mechanistic pathway for the final cyclization step.

Experimental Protocol: Condensation and Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-(2-Methoxyphenyl)guanidine (from Stage A, e.g., 1.65 g, 10.0 mmol, 1.0 equiv) and aminoacetaldehyde dimethyl acetal (from Stage B, 1.16 g, 11.0 mmol, 1.1 equiv).

  • Solvent and Catalyst: Add ethanol (50 mL) as the solvent. To this mixture, add concentrated hydrochloric acid (e.g., 1 mL) or a similar amount of glacial acetic acid to act as the catalyst.

  • Reaction Execution: Heat the mixture to reflux (approximately 80 °C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of starting materials and the formation of the product using TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralization: Redissolve the residue in water (50 mL) and basify by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~8-9. This will neutralize the acid and precipitate the free base of the product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure target compound.

Materials & Reagents: Stage C
ReagentFormulaMW ( g/mol )Molar Eq.Quantity
N-(2-Methoxyphenyl)guanidineC₈H₁₁N₃O165.191.01.65 g
Aminoacetaldehyde Dimethyl AcetalC₄H₁₁NO₂105.141.11.16 g
EthanolC₂H₅OH46.07Solvent50 mL
Hydrochloric Acid (conc.)HCl36.46Catalyst~1 mL

Safety Data Summary

CompoundHazardsPrecautionary Measures
2-Methoxyaniline Toxic, Carcinogen Suspect, Skin/Eye IrritantWear gloves, safety glasses, and lab coat. Handle in a fume hood.
Cyanamide Toxic, Flammable, CorrosiveHandle in a fume hood. Avoid heat and ignition sources. Wear appropriate PPE.
Scandium(III) Triflate Skin/Eye IrritantAvoid inhalation of dust. Wear gloves and safety glasses.
Chloroacetaldehyde Dimethyl Acetal Flammable, Irritant, HarmfulKeep away from heat. Handle in a fume hood. Wear appropriate PPE.
Aqueous Ammonia Corrosive, Toxic upon inhalationUse in a well-ventilated fume hood. Avoid breathing vapors. Wear gloves and goggles.
Hydrochloric Acid Corrosive, Causes severe burnsHandle with extreme care in a fume hood. Wear acid-resistant gloves, apron, and face shield.

References

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Google Patents. (2019). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
  • Wolfe, J. P., et al. (2013). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 15(1), 184-187. [Link]

  • Patsnap. (2020). Method for preparing aminoacetaldehyde dimethyl acetal - Eureka. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Enhanced Aqueous Solubility of 2-Aminoimidazole Hydrochloride Salts

Introduction The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marine alkaloids with a wide array of biological activities, including antimicrobial, ant...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marine alkaloids with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Despite their therapeutic potential, the formulation of 2-AI derivatives can be hampered by suboptimal physicochemical properties, most notably poor aqueous solubility. This limitation can adversely affect bioavailability and impede the progression of promising candidates through the drug development pipeline.

A well-established and highly effective strategy to overcome this challenge is the formation of pharmaceutical salts.[2] For basic compounds like 2-aminoimidazole, conversion to a hydrochloride salt can dramatically enhance aqueous solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and solubility assessment of 2-aminoimidazole hydrochloride. The protocols herein are designed to be robust and reproducible, offering a clear pathway to improving the developability of this important class of compounds.

Principle of Solubility Enhancement via Salt Formation

The enhanced solubility of a hydrochloride salt over its free base counterpart is rooted in the principles of ionization. 2-Aminoimidazole is a weakly basic compound. In its free base form, its solubility is dictated by the energy required to overcome the crystal lattice forces and solvate the neutral molecule. By reacting the basic nitrogen atoms of the imidazole ring with hydrochloric acid, a highly polar, ionizable salt is formed. When this salt is introduced to an aqueous medium, it readily dissociates into a protonated 2-aminoimidazolium cation and a chloride anion. These charged species are more readily solvated by polar water molecules compared to the neutral free base, leading to a significant increase in aqueous solubility.[2]

G cluster_solid Solid State (Low Solubility) cluster_aqueous Aqueous Solution (High Solubility) FreeBase 2-Aminoimidazole (Free Base) Crystal Lattice HCl_Salt 2-Aminoimidazole HCl FreeBase->HCl_Salt + HCl (Protonation) Dissociation HCl_Salt->Dissociation + H₂O (Dissolution) Cation 2-Aminoimidazolium Cation (Protonated) Dissociation->Cation Anion Chloride Anion Dissociation->Anion G start Start dissolve Dissolve Guanidine HCl in Methanol start->dissolve add_base Add Sodium Methoxide dissolve->add_base add_acetal Add 2-Chloroacetaldehyde Dimethyl Acetal add_base->add_acetal reflux Reflux for 4-6 hours add_acetal->reflux acidify Cool and Add Concentrated HCl reflux->acidify stir Stir at Room Temp for 1-2 hours acidify->stir filter Filter Precipitate stir->filter wash Wash with Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end End dry->end

Sources

Method

Application Note: Strategic N-Arylation of 2-Aminoimidazoles via Copper Catalysis

Executive Summary & Strategic Importance The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in biofilm inhibition, kinase modulation, and BACE1 inhibitio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent activity in biofilm inhibition, kinase modulation, and BACE1 inhibition. However, its functionalization is complicated by tautomeric ambiguity and multiple nucleophilic sites (endocyclic N1/N3 vs. exocyclic


).

While Palladium-catalyzed (Buchwald-Hartwig) couplings are effective, they often require expensive precatalysts and rigorous exclusion of air. Copper-catalyzed C-N coupling offers a robust, cost-effective alternative with distinct mechanistic advantages for azole functionalization.[1]

This guide details two complementary protocols:

  • Chan-Lam Coupling: Oxidative coupling using aryl boronic acids (Mild conditions, aerobic).

  • Ligand-Promoted Ullmann Coupling: Reductive coupling using aryl halides (Robust, high-temperature).

Mechanistic Insight & Regiocontrol

The Regioselectivity Challenge

2-Aminoimidazole exists in equilibrium between amino and imino tautomers. In basic media, the deprotonated species presents three potential arylation sites.

  • N1 (Ring Nitrogen): Generally the most nucleophilic site upon deprotonation (

    
     of conjugate acid ~7-8).
    
  • Exocyclic Amine: Less acidic but kinetically active in some Pd-systems.

Best Practice: To ensure absolute regiocontrol favoring the ring nitrogen (N1), it is recommended to protect the exocyclic amine (e.g., N-acetyl or N-Boc) prior to arylation. However, the protocols below can achieve N1-selectivity on unprotected substrates under optimized conditions due to the specific coordination geometry of Copper intermediates.

Diagram 1: Catalytic Cycle (Chan-Lam Mechanism)

The Chan-Lam cycle operates via a Cu(II)/Cu(III) oxidative pathway, distinct from the Cu(I)/Cu(III) Ullmann cycle. This allows for reaction under ambient air, which acts as the terminal oxidant.[2]

ChanLamCycle Start Start: Cu(II)(OAc)2 ComplexA Complex A [Cu(II)(L)2(OAc)] Start->ComplexA Transmetal Transmetallation (+ Ar-B(OH)2) ComplexA->Transmetal ComplexB Intermediate B [Ar-Cu(II)-OAc] Transmetal->ComplexB Coordination Substrate Coordination (+ Imidazole-NH) ComplexB->Coordination ComplexC Intermediate C [Ar-Cu(II)-Im] Coordination->ComplexC Oxidation Oxidation (O2) Cu(II) -> Cu(III) ComplexC->Oxidation ComplexD Complex D [Ar-Cu(III)-Im]+ Oxidation->ComplexD Elimination Reductive Elimination (- Product) ComplexD->Elimination Elimination->Start Regeneration of Cu(II)

Caption: Figure 1.[3] Proposed oxidative catalytic cycle for Chan-Lam coupling. Note the critical Cu(III) species formed via aerobic oxidation.[4]

Protocol A: Chan-Lam Oxidative Coupling

Target: N1-Arylation using Aryl Boronic Acids. Advantages: Room temperature, open to air, tolerant of moisture. Ideal For: Late-stage functionalization, substrates sensitive to high heat.

Reagents & Materials[1][2][3][5][6][7][8][9][10][11]
  • Substrate: 2-(Acetylamino)imidazole (Protected) or 2-Aminoimidazole (Unprotected).

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv).

  • Catalyst:

    
     (Copper(II) Acetate) - 10-20 mol%.
    
  • Base/Ligand: Pyridine (2.0 equiv) or

    
    .
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[3]

  • Atmosphere: Ambient Air (Balloon of

    
     accelerates sluggish reactions).
    
Step-by-Step Procedure
  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminoimidazole substrate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

    
     (0.1 mmol, 18 mg).
    
  • Solvent Addition: Add DCM (5 mL) and Pyridine (2.0 mmol, 161 µL).

    • Note: If solubility is poor, use a 1:1 mixture of DCM/MeOH.

  • Activation: Attach a drying tube (filled with

    
    ) or leave open to air. For faster rates, purge the headspace with 
    
    
    
    and seal with a balloon.
  • Reaction: Stir vigorously at room temperature (20-25°C).

    • Visual Cue: The reaction mixture typically turns from blue/green to a dark green/brown suspension as the catalytic cycle progresses.

  • Monitoring: Monitor by TLC or LC-MS every 4 hours. Typical reaction time is 12-24 hours.

  • Work-up:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with 1M

      
       (to sequester copper) followed by Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Ligand-Promoted Ullmann Coupling

Target: N1-Arylation using Aryl Halides (Iodides/Bromides). Advantages: Economical coupling partners, scalable, works on sterically hindered aryls. Ideal For: Early-stage scaffold building, robust substrates.

Reagents & Materials[1][2][3][5][6][7][8][9][10][11]
  • Substrate: 2-Aminoimidazole derivative (1.0 equiv).

  • Coupling Partner: Aryl Iodide (1.2 equiv) > Aryl Bromide (requires higher temp).

  • Catalyst: CuI (Copper(I) Iodide) - 10 mol%.

  • Ligand: 1,10-Phenanthroline (20 mol%) or trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA).

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: DMSO or DMF (Anhydrous).

  • Atmosphere: Inert (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or Argon).[5]
    
Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under a stream of Nitrogen.

  • Charge Solids: Add CuI (0.1 mmol, 19 mg), 1,10-Phenanthroline (0.2 mmol, 36 mg),

    
     (2.0 mmol), and the imidazole substrate (1.0 mmol).
    
  • Charge Liquids: Add the Aryl Iodide (1.2 mmol) and anhydrous DMSO (3 mL) via syringe.

    • Note: If the aryl halide is solid, add it in step 2.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes to remove dissolved oxygen (critical for Cu(I) stability). Cap the vessel tightly.

  • Reaction: Heat the block to 90-110°C . Stir for 16-24 hours.

  • Work-up:

    • Cool to room temperature.[1][2][5][6]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (3x) to remove DMSO/DMF.

    • Dry organic layer over

      
      .
      
  • Purification: Recrystallization or Silica Gel Chromatography.

Decision Matrix & Troubleshooting

Workflow Selection

Use the following logic to select the appropriate protocol for your specific drug candidate.

DecisionTree Start Start: N-Arylation Need CheckPartner Available Coupling Partner? Start->CheckPartner Boronic Aryl Boronic Acid CheckPartner->Boronic Commercial availability Halide Aryl Halide (I/Br) CheckPartner->Halide Cheaper/Available CheckSubstrate Substrate Stability? Boronic->CheckSubstrate ProtocolB Protocol B: Ullmann (CuI, Ligand, 100°C) Halide->ProtocolB Sensitive Heat Sensitive / Complex CheckSubstrate->Sensitive Robust Thermally Stable CheckSubstrate->Robust ProtocolA Protocol A: Chan-Lam (Cu(OAc)2, Air, RT) Sensitive->ProtocolA Robust->ProtocolA

Caption: Figure 2. Decision matrix for selecting between Chan-Lam and Ullmann protocols based on substrate availability and stability.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Chan-Lam) Oxygen depletionSwitch from ambient air to an

balloon. Ensure vigorous stirring to increase surface area.
Low Conversion (Ullmann) Catalyst oxidationEnsure rigorous degassing (

sparge). Use fresh CuI (should be white/off-white, not green).
Regioisomer Mix Tautomeric equilibrationProtect exocyclic amine with Acetyl (

) or Boc group before arylation.
Blue Reaction Mixture Cu(II) stagnationIn Ullmann: Oxygen leak. In Chan-Lam: Normal color, but if persistent without product, add molecular sieves to remove water.

References

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(II) Acetate." Tetrahedron Letters, 1998.

  • Evans, D. A., et al. "Copper-promoted C-N and C-O Bond Cross-coupling with Phenylboronic Acids." Tetrahedron Letters, 1998.

  • Antilla, J. C., & Buchwald, S. L. "Copper-Catalyzed Coupling of Arylboronic Acids and Amines." Organic Letters, 2001.[2]

  • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling of Aryl Halides with Heterocycles." Journal of the American Chemical Society, 2004.

  • Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. "An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles." Tetrahedron Letters, 1999.

  • BenchChem Technical Support. "Application Note: Copper-Catalyzed N-Arylation of Imidazoles." BenchChem Protocols, 2025.[1]

  • Organic Chemistry Portal. "Chan-Lam Coupling: Mechanism and Recent Literature."

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Technical Notes & Optimization

Troubleshooting

Purification methods for 1-(2-Methoxyphenyl)-1H-imidazol-2-amine from reaction byproducts

Technical Support Center: Purification of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification of 1-(2-Methoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of isolating this valuable scaffold from complex crude reaction mixtures. Our goal is to move beyond simple protocols and provide you with the underlying principles and field-tested insights needed to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my crude 1-(2-Methoxyphenyl)-1H-imidazol-2-amine reaction mixture?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. Based on common synthetic routes, such as the condensation of an α-haloketone with a guanidine derivative, your crude product likely contains a mixture of the following:

  • Unreacted Starting Materials: This includes the electrophilic precursor (e.g., 2-bromo-1-(2-methoxyphenyl)ethanone) and the nucleophile (e.g., guanidine or a substituted guanidine).

  • Isomeric Byproducts: Depending on the reaction conditions, alternative cyclization pathways can lead to the formation of structural isomers, such as derivatives of 1,2,4-triazole.[1]

  • Reagent-Derived Impurities: Residual catalysts, bases (e.g., triethylamine, potassium carbonate), and their corresponding salts.

  • Polymerization Products: Under harsh conditions, starting materials or the product itself can sometimes form oligomeric or polymeric tars, which can complicate purification.

Thin-Layer Chromatography (TLC) is an indispensable tool for visualizing the complexity of your crude mixture and tracking the separation of your target compound from these impurities during purification.[1]

Q2: My TLC shows a complex mixture with multiple spots. What is the most robust purification strategy to start with?

A2: For complex mixtures, flash column chromatography is the most powerful and versatile technique. However, the basic nature of the 2-aminoimidazole moiety presents a specific challenge: peak tailing on standard silica gel.

The root cause of this issue is the strong interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This can lead to poor separation, broad peaks, and lower yields due to irreversible adsorption.

The Solution: A Modified Mobile Phase

To counteract this, you must neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.5-1% ammonia solution (e.g., in methanol) to your mobile phase. The TEA or ammonia acts as a competitive base, effectively "capping" the acidic silanol groups and allowing your target amine to travel through the column with significantly improved peak shape.[1][2][3]

Protocol 1: Flash Column Chromatography with a Basic Modifier

  • TLC Analysis & Solvent System Selection:

    • Develop a solvent system using TLC. A good starting point for 2-aminoimidazoles is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

    • Add 0.5-1% TEA to the TLC developing chamber.

    • Aim for an Rf value of 0.2-0.4 for your target compound, ensuring good separation from major impurities.[1]

    Common Solvent Systems (with 0.5-1% TEA) Typical Use Case
    Hexane / Ethyl Acetate (e.g., 50:50 to 20:80)For moderately polar compounds.
    Dichloromethane / Methanol (e.g., 98:2 to 90:10)For more polar compounds and impurities.
  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[2]

    • Pack the column using the "wet slurry" method with your chosen initial mobile phase (including the TEA).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM or Methanol). Add a small amount of silica gel (approx. 1-2x the mass of your crude product) and evaporate the solvent to dryness. This creates a free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents solvent-related band broadening and often leads to sharper separation.[2]

    • Wet Loading: If dry loading is not feasible, dissolve the crude product in the absolute minimum volume of the mobile phase and carefully apply it to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.[2]

    • Collect fractions and monitor their composition using TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Q3: Can I avoid chromatography? My crude product seems relatively clean, but contains some neutral or acidic byproducts.

A3: Absolutely. If the primary impurities are not basic, an acid-base extraction is a highly efficient and scalable alternative to chromatography.[4] This technique leverages the basicity of the 2-amino group to selectively move your target compound between immiscible organic and aqueous layers.

The core principle is to convert the basic amine into its protonated salt form (an ammonium salt) using an aqueous acid. This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities remain in the organic layer.[5][6][7]

Workflow for Acid-Base Extraction

G start Crude Product (Dissolved in EtOAc or DCM) sep_funnel Separatory Funnel start->sep_funnel add_hcl Add 1M HCl (aq) sep_funnel->add_hcl shake Shake & Separate Layers add_hcl->shake organic_layer Organic Layer (Contains Neutral/Acidic Impurities) shake->organic_layer Discard or process for other components aqueous_layer Aqueous Layer (Contains Protonated Amine Salt) shake->aqueous_layer basify Add 2M NaOH (aq) until pH > 10 aqueous_layer->basify extract_back Extract with EtOAc or DCM basify->extract_back final_organic Organic Layer (Contains Pure Amine) extract_back->final_organic final_aqueous Aqueous Layer (Discard) extract_back->final_aqueous dry_evap Dry (Na₂SO₄), Filter, & Evaporate final_organic->dry_evap pure_product Purified Product dry_evap->pure_product

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M Hydrochloric Acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1-2 minutes.[1]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer (which now contains your protonated product) into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh 1M HCl at least two more times to ensure complete recovery of the amine. Combine all aqueous extracts. At this stage, the original organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH 9-10 or higher, check with pH paper).[5] You may observe the neutral amine precipitating out of the solution as a solid or oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the regenerated neutral amine back into an organic solvent (EtOAc or DCM) three times.

  • Final Workup: Combine the organic extracts. Wash once with brine (saturated NaCl solution) to remove excess water, dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified 1-(2-Methoxyphenyl)-1H-imidazol-2-amine.

Q4: My product is a solid after initial purification, but I need very high purity (>99%). What is the best final polishing step?

A4: For achieving high analytical purity, recrystallization is the gold standard. This technique is excellent for removing small amounts of closely related impurities that may have co-eluted during chromatography. The principle relies on the subtle differences in solubility between your desired compound and impurities in a chosen solvent at different temperatures.[8]

The Key: Finding the Perfect Solvent

An ideal recrystallization solvent will dissolve your compound completely when hot (at its boiling point) but poorly when cold (at room temperature or in an ice bath).[8]

Protocol 3: Recrystallization Solvent Screening

  • Place a small amount of your solid (20-30 mg) in a test tube.

  • Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too good.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.

  • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If you cannot find a single suitable solvent, a two-solvent system (e.g., one in which the compound is soluble and one in which it is insoluble) can be used.[9] Common pairs for compounds like this include Methanol/Water or Ethanol/Hexane.[10]

Troubleshooting Crystallization Issues

IssuePossible Cause(s)Solution(s)
Product "Oils Out" Solution is too concentrated; Cooling too rapidly; Presence of impurities depressing the melting point.Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a "seed crystal" of pure product if available.[11]
No Crystals Form Solution is too dilute; The chosen solvent is not appropriate.Evaporate some of the solvent to increase concentration and try cooling again. If that fails, evaporate all solvent and re-attempt with a different solvent system.
Low Recovery Too much solvent was used; The compound has significant solubility even in the cold solvent.Use the absolute minimum amount of hot solvent needed for dissolution.[11] Cool the flask in an ice-salt bath for a longer period. The mother liquor can be concentrated to recover a second crop of crystals, which may require re-purification.

Method Comparison Summary

Purification MethodPrimary ApplicationProsCons
Flash Chromatography Complex mixtures, separation of isomersHigh resolution, versatile for many compound types.Can be time-consuming and solvent-intensive; potential for product loss on the column.
Acid-Base Extraction Removing neutral or acidic impuritiesFast, scalable, inexpensive, and highly efficient for basic amines.[6]Does not separate the target amine from other basic impurities.
Recrystallization Final purification step ("polishing")Can yield very high purity (>99%); cost-effective.Requires a solid product and a suitable solvent; yield can be variable.

General Purification Workflow

Caption: Decision tree for purifying 1-(2-Methoxyphenyl)-1H-imidazol-2-amine.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • What is an Acid and Base Extraction? - Engineering Ideas Clinic. (n.d.). Confluence. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021, August 25). Reaction Chemistry & Engineering. [Link]

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024, January 4). PMC. [Link]

  • Acid base extraction. (2020, July 23). YouTube. [Link]

  • Supporting Information - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. (2016, July 16). Molecules. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • 2-Aminoimidazoles. (n.d.). ResearchGate. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (n.d.). PMC. [Link]

  • 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of C. (2013, July 15). IOSR Journal of Applied Chemistry. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Separation of 2-Aminoimidazole on Newcrom R1 HPLC column. (2018, May 16). SIELC Technologies. [Link]

  • Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2024, October 12). Journal of Chemical Health Risks. [Link]

  • Synthesis of 2-imidazolones and 2-iminoimidazoles. (n.d.). PMC. [Link]

  • Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. (2020, November 1). ResearchGate. [Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. (n.d.). PMC. [Link]

  • Process for the preparation of 2-nitroimidazoles. (n.d.).
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Amines and Heterocycles. (2018, November 16). Cengage. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance of Ortho-Methoxy Groups in N-Alkylation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, chemists, and drug development professionals who are e...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the N-alkylation of anilines bearing an ortho-methoxy substituent. The presence of this group introduces unique steric and electronic challenges that often cause standard protocols to fail. Here, we provide in-depth troubleshooting advice, advanced methodologies, and detailed experimental protocols to help you successfully synthesize your target molecules.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons why 2-methoxyaniline and its derivatives are particularly challenging substrates for N-alkylation.

Q1: Why is my N-alkylation of 2-methoxyaniline so much more difficult than for aniline or 4-methoxyaniline?

A1: The difficulty arises from a combination of steric and electronic factors, often termed the "ortho-methoxy effect."

  • Steric Hindrance: The primary obstacle is the physical bulk of the methoxy group (-OCH₃) positioned adjacent to the amine (-NH₂) nucleophile. This proximity creates a crowded environment around the nitrogen atom, physically blocking the approach of the alkylating agent's electrophilic carbon. This increases the activation energy of the transition state, slowing down or completely preventing the reaction under standard conditions.[1]

  • Electronic Influence: While the methoxy group is electron-donating through resonance, which should increase the nucleophilicity of the amine, its inductive electron-withdrawing effect and potential for intramolecular hydrogen bonding can modulate the amine's reactivity and conformation in a complex manner.[2] Studies comparing the N-alkylation of 2-methoxyaniline and 4-methoxyaniline often report lower conversion rates for the ortho-isomer, directly highlighting the dominant role of steric hindrance.[3][4]

Caption: Steric hindrance from the ortho-methoxy group.

Q2: What are the most common points of failure when attempting to N-alkylate ortho-methoxy anilines?

A2: Researchers typically encounter one or more of the following issues:

  • Low to No Conversion: The most frequent problem is the recovery of unreacted starting material, even after prolonged reaction times or at elevated temperatures.

  • Side Reactions: When forcing conditions are used (e.g., very high temperatures), decomposition of starting materials or the desired product can occur. With certain methods, such as using alcohols as alkylating agents, O-alkylation can become a competitive pathway.[5]

  • Over-alkylation (for primary anilines): While less common with hindered substrates, if any mono-alkylated product forms, it can sometimes be more reactive than the starting aniline, leading to the formation of a tertiary amine. However, steric hindrance usually makes mono-alkylation the primary challenge.

Section 2: Troubleshooting Guide for Common Synthetic Routes

If your initial attempts have failed, this guide provides actionable steps to troubleshoot two of the most common N-alkylation methods.

Scenario 1: Direct Alkylation with Alkyl Halides (Sₙ2 Reaction)

Q: My reaction using 2-methoxyaniline and an alkyl halide (e.g., benzyl bromide) with K₂CO₃ in acetonitrile shows no product. What should I try next?

A: This is a classic case where the activation energy barrier is too high for standard conditions. The following adjustments can be made, ordered from simplest to most significant.

  • Strategy A: Increase Reaction Energy with Microwave Irradiation

    • Rationale: Microwave-assisted synthesis provides rapid and uniform heating, which can supply the necessary activation energy to overcome steric barriers more efficiently than conventional heating.[6] This method has been successfully used for the N-alkylation of various amines, often dramatically reducing reaction times and improving yields.[7][8][9]

    • Troubleshooting Protocol:

      • In a 10 mL microwave pressure vial, combine 2-methoxyaniline (1.0 eq), the alkyl halide (1.2 eq), and a stronger, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH) (1.5 eq).

      • Add a polar aprotic solvent such as DMF or NMP (0.5 M concentration).

      • Seal the vial and place it in the microwave reactor.

      • Set the temperature to 140-170 °C and irradiate for 30-60 minutes.[6][7]

      • Monitor the reaction by TLC or LC-MS to check for product formation.

  • Strategy B: Optimize the Base and Solvent System

    • Rationale: A weak base like potassium carbonate may not be sufficient to deprotonate the aniline effectively, especially if the reaction is sluggish. A stronger base can increase the concentration of the more nucleophilic anilide anion. The solvent also plays a critical role; polar aprotic solvents (DMF, DMSO) are known to accelerate Sₙ2 reactions.

    • Recommendations:

      • Base: Switch from K₂CO₃ to a stronger base like KOt-Bu, NaH, or LiHMDS.

      • Solvent: Change from acetonitrile to DMF, DMSO, or NMP.

Scenario 2: Reductive Amination

Q: I am attempting a one-pot reductive amination with 2-methoxyaniline and a ketone, but the initial imine formation is slow and the overall yield is poor.

A: The nucleophilicity of 2-methoxyaniline is reduced by the ortho-substituent, making the initial attack on the carbonyl group difficult. The key is to optimize both the imine formation and the subsequent reduction step.

  • Strategy A: Drive the Imine Equilibrium Forward

    • Rationale: Imine formation is a reversible reaction where water is produced as a byproduct. Removing this water as it forms will shift the equilibrium toward the imine, increasing its concentration for the subsequent reduction.[10]

    • Troubleshooting Protocol:

      • Combine the 2-methoxyaniline (1.0 eq) and the carbonyl compound (1.1 eq) in a solvent like dichloroethane (DCE) or toluene.

      • Add activated molecular sieves (4 Å) to the mixture to sequester water.[11]

      • For more challenging cases, add a catalytic amount of a mild acid (e.g., acetic acid, p-TSA) to protonate the carbonyl, making it more electrophilic.[11][12]

      • Stir at room temperature or with gentle heat (40-50 °C) for several hours, monitoring imine formation by TLC or ¹H NMR.

  • Strategy B: Select a Chemoselective Reducing Agent

    • Rationale: Once the imine is formed, it must be reduced without affecting the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the protonated imine intermediate.[11]

    • Integrated Protocol:

      • To a stirred solution of 2-methoxyaniline (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCE (0.1 M), add a catalytic amount of acetic acid (0.1 eq).

      • Stir at room temperature for 1-2 hours to facilitate imine formation.

      • Add NaBH(OAc)₃ (1.5 eq) portion-wise.

      • Continue stirring at room temperature until the starting aniline is consumed (monitor by TLC).

      • Quench the reaction carefully with a saturated aqueous solution of NaHCO₃ and proceed with extraction.

Section 3: Advanced Methodologies for Persistent Cases

When conventional methods fail, switching to a modern catalytic approach is often the most effective solution. These methods are specifically designed to overcome the limitations of traditional synthesis.

Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Q: When should I consider switching to a cross-coupling reaction like the Buchwald-Hartwig amination?

A: The Buchwald-Hartwig amination is the go-to method when direct alkylation or reductive amination fails, especially with sterically demanding substrates. It is a powerful palladium-catalyzed cross-coupling reaction that forms C-N bonds between an aryl halide (or triflate) and an amine.[13][14] Its success relies on bulky, electron-rich phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination at the palladium center.[15]

pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L)₂-X pd0->pd_complex1 Oxidative Addition (Ar-X) pd_amido Ar-Pd(II)(L)₂-NHR' pd_complex1->pd_amido Amine Coordination & Deprotonation (HNR', Base) pd_amido->pd0 product Ar-NHR' pd_amido->product Reductive Elimination

Caption: The catalytic cycle of Buchwald-Hartwig amination.

  • Detailed Experimental Protocol:

    • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), 2-methoxyaniline (1.2 eq), a strong base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium tert-butoxide (NaOtBu, 1.4 eq).

    • Catalyst Loading: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol% or Pd(OAc)₂, 4 mol%) and a bulky phosphine ligand (e.g., X-Phos, RuPhos, or BrettPhos, 4-8 mol%). The choice of ligand is critical and may require screening.

    • Solvent and Degassing: Add anhydrous, degassed toluene or dioxane (0.1 M). Purge the flask with argon or nitrogen for 10-15 minutes.

    • Reaction: Heat the mixture to 80-110 °C and stir under an inert atmosphere for 4-24 hours.

    • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify the crude product by column chromatography.

Strategy 2: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

Q: I want a greener, more atom-economical alternative to alkyl halides. How do "Borrowing Hydrogen" reactions work for hindered anilines?

A: "Borrowing Hydrogen" (BH), or hydrogen autotransfer, is an elegant and sustainable process that uses alcohols as alkylating agents, producing only water as a byproduct.[16] The mechanism involves a transition metal catalyst (based on Ru, Ir, Mn, etc.) that temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[17] This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This method has proven effective for a range of anilines, including sterically hindered ones.[17][18]

start RCH₂OH + ArNH₂ step1 1. Alcohol Dehydrogenation (Catalyst accepts H₂) start->step1 aldehyde [RCHO] step1->aldehyde step2 2. Imine Formation (-H₂O) aldehyde->step2 imine [RCH=NAr] step2->imine step3 3. Imine Reduction (Catalyst returns H₂) imine->step3 end RCH₂NHAr + H₂O step3->end

Caption: Workflow for Borrowing Hydrogen N-alkylation.

Data Summary: Catalysts for Borrowing Hydrogen N-Alkylation
Catalyst SystemBaseSolventTemp (°C)Yield (Hindered Substrate)Reference
Manganese (Mn) Pincer ComplexKOt-BuToluene80Good yields for ortho-chloro aniline[17]
Iridium (Ir)-NHC ComplexKOt-BuNone12071% (N-benzyl-2-methoxyaniline)[3][4]
Zinc (Zn)-Azo Ligand ComplexKOt-BuToluene120Good to excellent yields reported[18]
Samarium Diiodide (SmI₂)KOt-BuToluene140 (MW)Moderate to high yields reported[7][8]
  • General Experimental Protocol (Based on Mn-pincer catalyst): [17]

    • In an argon-filled Schlenk tube, add the aniline derivative (1.0 mmol), the alcohol (1.2 mmol), the manganese pincer catalyst (1-3 mol%), and KOt-Bu (0.75 eq).

    • Add anhydrous toluene as the solvent.

    • Seal the tube and place it in a preheated aluminum block at 80-120 °C.

    • Stir for the specified time (typically 12-24 hours).

    • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase, concentrate, and purify by flash chromatography.

References
  • Kail, E., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Gour, J., et al. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal. Available at: [Link]

  • Garani, R., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Catalytic N-Alkylation of Anilines. Available at: [Link]

  • ResearchGate. (2007). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Organic Synthesis. (2023). Buchwald-Hartwig Coupling. Available at: [Link]

  • ResearchGate. (2022). N-alkylation of aniline with benzyl alcohol by different catalysts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ghosh, A., et al. (2023). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc. Available at: [Link]

  • The Journal of Organic Chemistry. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Available at: [Link]

  • Google Patents. (1985). Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Çetinkaya, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]

  • Dong, J., et al. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications. Available at: [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • ACS Publications. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2023). Basicity of amine in o-Anisidine. Available at: [Link]

  • El-Khodery, A., et al. (2024). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. Available at: [Link]

  • GalChimia. (2015). An Old Reaction Revisited. Available at: [Link]

  • Komiyama, M., et al. (2019). Highly Selective Reductive Cross-Amination between Aniline or Nitroarene Derivatives and Alkylamines Catalyzed by Polysilane. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Taylor & Francis Online. (2005). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Available at: [Link]

  • Taylor & Francis. (2019). Steric hindrance – Knowledge and References. Available at: [Link]

  • Semantic Scholar. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Available at: [Link]

  • Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Available at: [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Available at: [Link]

  • PubMed. (2011). Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Available at: [Link]

  • MDPI. (2024). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Available at: [Link]

  • Chemistry Steps. (2024). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Nature. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. Available at: [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • ResearchGate. (2018). N-alkylation of o-substituted anilines with benzyl alcohols. Available at: [Link]

  • ResearchGate. (2022). (PDF) Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Available at: [Link]

  • Semantic Scholar. (2001). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Aminoimidazole Stability &amp; Handling

Topic: Preventing Oxidative Degradation of 2-Aminoimidazoles (2-AI) in Solution Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists Version: 1.0 (Current as of 2026) Core Directive: The "Jekyll & Hyde...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidative Degradation of 2-Aminoimidazoles (2-AI) in Solution Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists Version: 1.0 (Current as of 2026)

Core Directive: The "Jekyll & Hyde" Profile

2-Aminoimidazoles (2-AIs) exhibit a distinct stability duality governed by protonation state.

  • The "Jekyll" (Stable): As a salt (protonated form), the 2-AI moiety is isoelectronic with the guanidinium cation. It possesses high resonance stabilization ("Y-aromaticity"), rendering it resistant to oxidation.

  • The "Hyde" (Unstable): As a free base (neutral form), the exocyclic amine donates electron density into the imidazole ring, significantly lowering the oxidation potential. In the presence of air, light, or trace metals, this leads to rapid oxidative dimerization, azo-linkage formation, and polymerization into insoluble dark tars.

The Golden Rule: Never store 2-aminoimidazoles as free bases. Isolate, handle, and store them exclusively as mineral acid salts (HCl, HBr, or Hemisulfate).

Troubleshooting: The "Black Tar" Phenomenon

Issue: My clear reaction mixture/oil turned dark brown or black upon concentration.

Diagnosis: Oxidative polymerization of the 2-AI free base. This occurs most frequently during solvent removal (rotary evaporation) when the protective solvent volume decreases, increasing the concentration of the labile free base in contact with air.

Immediate Rescue Protocol (The "Acid Trap")

If you must isolate the free base for a specific reaction, do so under strict inert atmosphere (Argon/Nitrogen). For all other cases, convert to salt before concentration.

Step-by-Step Rescue:

  • Redissolve: Immediately redissolve the darkening oil in a minimal amount of MeOH or EtOH.

  • Acidify: Add 1.5 - 2.0 equivalents of 1M HCl (in ether or dioxane) or HBr.

    • Visual Cue: The solution may lighten in color as the salt forms.

  • Precipitate: Add a non-polar anti-solvent (Et₂O or Hexanes) to induce crystallization of the 2-AI salt.

  • Filter: Collect the solid. The salt form is stable to air and can be stored at -20°C.

Visualizing the Mechanism

G FreeBase 2-AI Free Base (Electron Rich / Unstable) Salt 2-AI Salt (Guanidinium Resonance / Stable) FreeBase->Salt + H+ (Acid) Radical Radical Intermediate (C4/C5 Oxidation) FreeBase->Radical O2 / Light / Metals Salt->FreeBase + OH- (Base) Dimer Azo-Dimers & Polymers (Insoluble Black Tar) Radical->Dimer Polymerization

Figure 1: The stability equilibrium. Protonation (green path) locks the molecule in a resonance-stabilized state, preventing the oxidative cascade (red path) that leads to degradation.

Experimental Protocols: Safe Workup & Isolation

Scenario: Purification via Column Chromatography

Risk: Silica gel is weakly acidic, which is generally good, but 2-AIs often streak or stick irreversibly to silica ("chemisorption"). Using a basic mobile phase (e.g., DCM/MeOH/NH₄OH) elutes the compound as a free base , which will degrade on the fraction collector rack.

Protocol: The Reverse-Phase "TFA Shield"

Why: Trifluoroacetic acid (TFA) keeps the 2-AI protonated throughout the purification process.

  • Stationary Phase: C18 Reverse Phase (highly recommended over normal phase silica).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Elution: The 2-AI elutes as the TFA salt.

  • Lyophilization: Freeze-dry the fractions directly.

    • Result: You obtain the stable trifluoroacetate salt as a powder.

Protocol: Normal Phase "Acid Capture"

If you must use normal phase silica with a basic modifier (NH₄OH or Et₃N):

  • Preparation: Pre-fill your fraction collector tubes with 0.5 mL of 1M HCl in MeOH.

  • Elution: Run the column with your basic mobile phase (e.g., 90:9:1 DCM:MeOH:NH₄OH).

  • Capture: As the free base drips into the tube, it is instantly neutralized by the acid in the tube.

  • Concentration: Evaporate the solvent. The compound remains as the stable HCl salt.

Stability Data & Solvent Compatibility

Critical Threshold: The pKa of the 2-aminoimidazole conjugate acid is approximately 8.0 – 8.5 .

ParameterConditionStability StatusRecommendation
pH < 7.0 AcidicHigh Ideal for storage and handling.
pH 7.4 PhysiologicalModerate Stable for biological assays (hours/days).
pH > 9.0 BasicCritical (Unstable) Avoid. Process immediately under inert gas.
Solvent: DMSO SolutionVariable DMSO can act as an oxidant. Use degassed, anhydrous DMSO.
Solvent: Ethers THF/EtherLow Peroxides in ethers accelerate radical degradation. Use BHT-inhibited or freshly distilled solvents.

Frequently Asked Questions (FAQ)

Q: Can I store 2-aminoimidazoles in DMSO stocks for screening? A: Yes, but with caveats. The 2-AI should be dissolved as the salt (e.g., HCl salt) in DMSO. If you dissolve the free base in DMSO, it will degrade over time due to the hygroscopic nature of DMSO (introducing water/oxygen) and potential trace oxidants. Freeze-thaw cycles accelerate this.

  • Best Practice: Store 10mM stocks as HCl salts in DMSO at -20°C.

Q: Why does my product turn purple/brown on the TLC plate? A: This is a diagnostic feature. 2-AIs oxidize rapidly on silica TLC plates exposed to air.

  • Tip: If the spot is UV active and turns brown within minutes of sitting on the bench, it is likely your 2-AI. This confirms identity but warns of instability.

Q: I need the free base for a coupling reaction (e.g., Amide coupling). What do I do? A: Do not isolate it.

  • Take the stable HCl salt.

  • Suspend in the reaction solvent (e.g., DMF).

  • Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA) immediately before adding the electrophile.

  • This generates the free base in situ where it is immediately consumed by the coupling partner, minimizing exposure time.

Decision Tree: Handling Workflow

DecisionTree Start Start: 2-AI Synthesis Complete IsSalt Is it isolated as a salt (HCl, TFA, HBr)? Start->IsSalt YesSalt Safe to Handle IsSalt->YesSalt Yes NoSalt Free Base (Unstable) IsSalt->NoSalt No Storage Long Term Storage? (>24 Hours) YesSalt->Storage Acidify ACTION: Add 2.0 eq Acid (HCl/Dioxane or TFA) NoSalt->Acidify If Isolating InSitu ACTION: Use immediately under Argon NoSalt->InSitu If Reacting Freeze Store at -20°C Protect from Light Storage->Freeze Yes Acidify->Freeze

Figure 2: Operational workflow for decision making regarding isolation and storage.

References

  • Richards, J. J., & Melander, C. (2009). Synthesis and screening of an amide-linked library of 2-aminoimidazole derivatives against Acinetobacter baumannii. Bioorganic & Medicinal Chemistry Letters, 19(17), 4949-4952. (Demonstrates synthesis and handling of 2-AI salts).

  • Olofson, R. A., & Kendall, R. V. (1970). Protection of the amino group in 2-aminoimidazoles.[1] The Journal of Organic Chemistry, 35(7), 2246-2248. (Foundational work on the reactivity and protection of the 2-AI nitrogen).

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[2] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[2] (Establishes the pKa range confirming the need for acidic conditions).

  • Genta-Jouve, G., & Thomas, O. P. (2012). 2-Aminoimidazoles in Nature: A Review. Records of Natural Products, 6(4). (Overview of natural stability and occurrence).

Sources

Optimization

Optimizing flash chromatography solvent systems for polar aminoimidazoles

User Guide Version: 2.4 Topic: Optimization of Solvent Systems & Stationary Phases Target Audience: Medicinal Chemists, Process Chemists, Purification Specialists Core Challenge: The Aminoimidazole Paradox Aminoimidazole...

Author: BenchChem Technical Support Team. Date: February 2026

User Guide Version: 2.4 Topic: Optimization of Solvent Systems & Stationary Phases Target Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Core Challenge: The Aminoimidazole Paradox

Aminoimidazoles present a dual challenge in flash chromatography:

  • High Polarity: The imidazole ring and amine substituents create a high dipole moment, often making the compound insoluble in standard non-polar mobile phases (Hexane/EtOAc).

  • Basicity & Hydrogen Bonding: The N-3 nitrogen of the imidazole ring (pKa ~7) and the exocyclic amine act as strong hydrogen bond acceptors. These interact aggressively with the acidic silanols (Si-OH, pKa ~5) on the surface of standard silica gel, leading to severe peak tailing (streaking) and irreversible adsorption .

This guide provides self-validating protocols to overcome these specific interactions.

Decision Matrix: Selecting the Right System

Before mixing solvents, use this logic flow to determine the optimal stationary and mobile phase combination.

purification_logic Start Start: Aminoimidazole Sample Solubility Is it soluble in DCM? Start->Solubility Check_pKa Is pKa > 8 (Highly Basic)? Solubility->Check_pKa Yes System_C System C: Reverse Phase (C18) (Water / MeCN + 0.1% Formic Acid) Solubility->System_C No (Highly Polar/Water Soluble) System_A System A: DCM / MeOH / NH4OH (Standard Silica) Check_pKa->System_A No (Moderately Basic) System_B System B: Amine-Bonded Silica (Hexane / EtOAc) Check_pKa->System_B Yes (Prevents Tailing) System_A->System_B If Streaking Persists

Figure 1: Strategic decision tree for selecting stationary and mobile phases based on compound solubility and basicity.

Standard Operating Procedures (SOPs)
Protocol A: The "DCM/MeOH/NH4OH" System (The Gold Standard)

Best for: Compounds soluble in organic solvents but streaking on TLC.

The Mechanism: Methanol provides polarity to move the compound, while Ammonium Hydroxide (


) acts as a sacrificial base . It preferentially binds to the acidic silanols on the silica, shielding them from your aminoimidazole.

Reagent Prep:

  • Create "Solvent B" (Polar Modifier):

    • Take 900 mL of Methanol (MeOH).

    • Add 100 mL of Ammonium Hydroxide (28-30%

      
       in water).
      
    • Result: A 10%

      
       in MeOH stock solution.[1][2][3]
      
  • Mobile Phase A: Pure Dichloromethane (DCM).

Gradient Table:

% Solvent B (Modifier)Effective MeOH %Effective NH4OH %Elution Stage
0% 0%0%Equilibration
0 - 10% 0 - 9%0 - 1%Elution of non-polar impurities
10 - 50% 9 - 45%1 - 5%Target Elution Window
100% 90%10%Column Wash / Recovery

Critical Warning: Do not exceed 20% MeOH (approx 22% Solvent B) if possible. Methanol concentrations >10-15% can dissolve silica gel, leading to white precipitate in your fractions and clogged frits [1, 5].

Protocol B: Amine-Functionalized Silica (The "Hardware Solution")

Best for: Acid-sensitive compounds or when DCM is undesirable.

The Mechanism: The silica surface is chemically bonded with propyl-amine groups. This creates a basic surface that repels the basic aminoimidazole, effectively eliminating silanol interactions without needing liquid modifiers.

Workflow:

  • Stationary Phase: KP-NH (Biotage) or RediSep Gold Amine (Teledyne).

  • Solvent System: Hexane / Ethyl Acetate (or DCM / MeOH for very polar cases).[4][5]

  • Advantage: You can often use a simple Hexane/EtOAc gradient because the "stickiness" is removed by the column chemistry, not the solvent [4, 6].

Troubleshooting & FAQs
Q1: My compound is "streaking" (tailing) badly on TLC and the column. How do I fix this?

Diagnosis: This is classic "secondary interaction." Your amine is hydrogen-bonding to the silica silanols. Solution:

  • Switch Modifier: Are you using Triethylamine (TEA)? Switch to Ammonium Hydroxide (

    
    ). Ammonia is smaller and creates a more effective "shield" on the silica surface than the bulky TEA [1, 6].
    
  • Increase Concentration: Ensure your mobile phase contains at least 1%

    
     relative to the total volume during elution.
    
  • Dry Load: Dissolve your sample in MeOH/DCM, add silica, evaporate to dryness, and load the powder. Liquid loading in strong solvents (like pure DMSO or MeOH) causes immediate band broadening [2].

Q2: I am using DCM/MeOH, but my pressure is spiking, and I see white powder in my tubes.

Diagnosis: Silica dissolution. Methanol at high concentrations (>10-15%) dissolves the silica matrix. The "white powder" is dissolved silica precipitating out. Solution:

  • Cap the MeOH: Never exceed 15% MeOH in DCM if possible.

  • Alternative Solvent: Switch to Ethyl Acetate / Ethanol (3:1) + 2% NH4OH .[6] Ethanol is less aggressive toward silica than methanol but provides similar polarity [5].

Q3: My compound is stuck at the baseline (Rf = 0) even with 10% MeOH.

Diagnosis: The compound is too polar for Normal Phase silica. Solution:

  • Switch to Reverse Phase (C18): Use a C18 column with a Water / Acetonitrile gradient.

  • pH Adjustment: For C18, use 0.1% Formic Acid (to protonate the amine, making it soluble in water) or 0.1% Ammonium Bicarbonate (pH 10, to keep it neutral and increase retention on C18) [7].

Q4: Can I use TEA (Triethylamine) instead of Ammonia?

Answer: Yes, but with caveats.

  • Pros: Miscible with organic solvents; easy to add.

  • Cons: Harder to remove (high boiling point) compared to ammonia; can form complex salts. Ammonia is volatile and disappears on the rotovap.

  • Protocol: If using TEA, pre-wash the column with 1% TEA in Hexane to "deactivate" the silica before loading your sample [3].

Visual Workflow: Dry Loading Technique

For polar aminoimidazoles, liquid loading often fails because the solvent required to dissolve the sample is too strong (eluting the compound immediately).

dry_loading Step1 Dissolve Sample (MeOH/DCM) Step2 Add Silica Gel (Ratio 1:3) Step1->Step2 Step3 Rotovap to Dryness (Free-flowing powder) Step2->Step3 Step4 Load into Empty Cartridge Step3->Step4

Figure 2: Dry loading workflow to prevent band broadening during sample introduction.

References
  • Biotage. (2023).[6] Successful Flash Chromatography: Solvent Systems for Basic Compounds. Retrieved from

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Dry Loading vs. Liquid Loading. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[7][8] Retrieved from

  • Teledyne ISCO. (2014). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • ChemPros Community. (2023). Purification of strong polar and basic compounds: Solvent System Discussions. Retrieved from

  • Biotage. (2023).[6][9] Is there an easy way to purify organic amines? (Amine-functionalized Silica).[1][6][10][11][12][13] Retrieved from

  • Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of Imidazole Amines from Trace Metal Catalysts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of trace metal catalysts from synthesized imidazole amines. The unique chelating nature of the imidazole amine functionality presents specific challenges in achieving the high purity required for pharmaceutical applications. This resource is designed to help you navigate these challenges with scientifically-grounded solutions.

The Challenge with Imidazole Amines

The primary difficulty in removing metal catalysts, particularly palladium, from imidazole amine compounds stems from the strong ligating properties of the product itself.[1] The nitrogen atoms within the imidazole ring and the amine group can form stable complexes with the metal, keeping it solubilized and making simple filtration or precipitation methods ineffective.[1] This guide will explore robust methods to overcome this chelation effect.

Section 1: Activated Carbon Treatment

Activated carbon is a cost-effective and scalable method for removing a variety of metal catalysts, including palladium.[2] Its high surface area and porous structure allow for the adsorption of metal species.[3]

Troubleshooting Guide: Activated Carbon
Issue Potential Cause Suggested Solutions & Scientific Rationale
High residual palladium levels after treatment. 1. Insufficient Carbon Amount: The surface area provided may be inadequate for the amount of metal present. 2. Suboptimal Solvent: The solvent may be too polar, leading to poor interaction between the non-polar carbon surface and the metal complex. 3. Short Treatment Time: The kinetics of adsorption may require a longer contact time for effective removal. 4. Wrong Type of Carbon: Different activated carbons have varying pore sizes and surface chemistries, affecting their affinity for specific metal species.[4]1. Increase Carbon Loading: Incrementally increase the weight percent of activated carbon (e.g., from 5 wt% to 10-15 wt%).[1] 2. Solvent Screening: Test less polar solvents like THF or toluene, which can improve adsorption efficiency.[5] 3. Extend Stirring Time: Increase the treatment duration, potentially up to 18 hours, to allow for equilibrium to be reached.[1][5] 4. Screen Carbon Grades: Test various grades of activated carbon to find one with optimal performance for your specific system.[4]
Significant product loss. Non-specific Adsorption: The porous nature of activated carbon can lead to the co-adsorption of your imidazole amine product along with the metal catalyst.[2]1. Minimize Carbon Amount: Use the lowest effective amount of activated carbon.[2] 2. Temperature Optimization: Lowering the temperature may reduce the extent of product adsorption. 3. Consider a More Selective Method: If product loss remains high, a more targeted approach like using a metal scavenger may be necessary.[2]
Fine carbon particles passing through the filter. Inadequate Filtration Setup: The filter medium may not be fine enough to retain the smallest carbon particles.1. Use a Celite Pad: Filter the mixture through a sufficiently thick pad of Celite to effectively trap fine carbon particles.[1] 2. Membrane Filtration: For very fine particles, consider using a membrane filter with a defined pore size.
Activated Carbon FAQs

Q1: How does activated carbon remove palladium catalysts?

A: Activated carbon primarily removes palladium through adsorption. The metal catalyst, which can exist in various oxidation states, is physically adsorbed onto the large surface area of the carbon.[3][4] The specific mechanism can be complex and may involve both physical and chemical interactions.

Q2: Is there a specific type of activated carbon that is best for palladium removal?

A: While there isn't a universally "best" type, some activated carbons are specifically designed for metal removal and may offer better performance.[3][4] It is recommended to screen a few different grades to determine the most effective one for your specific reaction mixture and solvent system.[2]

Q3: Can I reuse activated carbon after treatment?

A: While technically possible through regeneration processes, for pharmaceutical applications, it is generally not recommended due to the risk of cross-contamination and the difficulty in ensuring complete removal of the adsorbed metal from the carbon.

Experimental Protocol: Palladium Removal Using Activated Carbon
  • Prepare the Solution: Dissolve the crude imidazole amine product in a suitable solvent (e.g., THF, ethyl acetate).[5]

  • Add Activated Carbon: Add activated carbon (starting with 5-10 wt% relative to the crude product) to the solution.[1]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 18 hours.[1][5] The optimal time should be determined experimentally.

  • Filter through Celite: Prepare a pad of Celite in a filter funnel and filter the reaction mixture to remove the activated carbon.[1]

  • Rinse and Concentrate: Wash the Celite pad with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[2]

G cluster_prep Preparation cluster_treatment Treatment cluster_separation Separation & Recovery dissolve Dissolve Crude Product add_carbon Add Activated Carbon dissolve->add_carbon 1. Prepare Slurry stir Stir Suspension add_carbon->stir 2. Adsorption filter Filter through Celite stir->filter 3. Separate Solid rinse Rinse Celite Pad filter->rinse 4. Recover Product concentrate Concentrate Filtrate rinse->concentrate 5. Isolate Product

Activated Carbon Treatment Workflow

Section 2: Metal Scavengers

Metal scavengers are solid-supported ligands designed to selectively chelate and remove metal catalysts from solution.[2] They offer high efficiency and selectivity, often resulting in lower product loss compared to activated carbon.[2][6]

Troubleshooting Guide: Metal Scavengers
Issue Potential Cause Suggested Solutions & Scientific Rationale
Incomplete metal removal. 1. Incorrect Scavenger Choice: The functional group on the scavenger may not have a high affinity for the specific metal species in your reaction. 2. Insufficient Equivalents: The amount of scavenger may be too low to bind all the metal catalyst. 3. Steric Hindrance: The metal may be in a sterically hindered complex, preventing it from accessing the scavenger's binding sites.1. Screen Different Scavengers: Test scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one.[2][7] For palladium, thiol- and amine-based scavengers are often good starting points.[2][7] 2. Increase Scavenger Equivalents: Add more equivalents of the scavenger (e.g., from 3-5 to 8-10 eq.). 3. Increase Temperature/Time: Gentle heating can sometimes facilitate the breakdown of the metal complex and improve scavenging efficiency.
Product loss during scavenging. Non-specific Binding: The product may have some affinity for the scavenger's solid support or functional groups.1. Choose a Different Scavenger: Some scavengers may exhibit less non-specific binding. 2. Optimize Solvent: A more polar solvent can sometimes reduce non-specific hydrophobic interactions. 3. Wash Thoroughly: After filtration, wash the scavenger thoroughly with fresh solvent to recover any bound product.[2]
Slow scavenging process. Mass Transfer Limitations: The rate of scavenging can be limited by the diffusion of the metal complex to the scavenger surface.1. Increase Agitation: Ensure vigorous stirring to maximize contact between the solution and the scavenger. 2. Use a Finer Mesh Scavenger: A smaller particle size increases the surface area, potentially speeding up the scavenging process.
Metal Scavengers FAQs

Q1: How do I choose the right metal scavenger?

A: The choice depends on the metal catalyst and its likely oxidation state. For palladium, thiol-functionalized scavengers are very effective for a range of palladium species.[2] Amine-functionalized scavengers are also a good option.[2][8] It is often best to perform a small-scale screen of a few different scavengers to identify the most efficient one for your specific system.[2]

Q2: Can I use metal scavengers in a flow chemistry setup?

A: Yes, using scavenger-packed cartridges in a flow setup is a highly efficient and scalable method for continuous metal removal.[2]

Q3: Are metal scavengers reusable?

A: While some scavengers can be regenerated, for pharmaceutical applications, they are typically used once and disposed of to avoid any potential for cross-contamination.

Experimental Protocol: Metal Scavenging
  • Select the Scavenger: Choose a scavenger based on the target metal (e.g., a thiol-based scavenger for palladium).

  • Prepare the Solution: Dissolve the crude product in a suitable solvent.

  • Add the Scavenger: Add the metal scavenger (typically 3-5 equivalents relative to the residual metal) to the solution.

  • Stir the Mixture: Stir the mixture at room temperature for 4-16 hours. Gentle heating may be applied if necessary.

  • Filter to Remove the Scavenger: Filter the mixture to remove the solid-supported scavenger with the bound metal.[2]

  • Wash and Concentrate: Wash the scavenger with fresh solvent and combine the filtrates. Concentrate the solution to obtain the purified product.[2]

G cluster_prep Preparation cluster_binding Binding cluster_separation Separation & Recovery dissolve Dissolve Crude Product add_scavenger Add Metal Scavenger dissolve->add_scavenger 1. Introduce Chelating Agent stir Stir Mixture add_scavenger->stir 2. Sequestration filter Filter to Remove Scavenger stir->filter 3. Isolate Solid Waste wash Wash Scavenger filter->wash 4. Recover Product concentrate Concentrate Filtrate wash->concentrate 5. Final Product

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Characterization of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine

The following guide provides an authoritative technical analysis of the 1H NMR characterization for 1-(2-Methoxyphenyl)-1H-imidazol-2-amine . This document is structured to serve researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an authoritative technical analysis of the 1H NMR characterization for 1-(2-Methoxyphenyl)-1H-imidazol-2-amine . This document is structured to serve researchers and drug development professionals, focusing on practical protocols, spectral interpretation, and comparative analysis against common structural isomers.[1]

Part 1: Executive Summary & Chemical Profile

1-(2-Methoxyphenyl)-1H-imidazol-2-amine is a specialized heterocyclic building block often employed in the synthesis of bioactive guanidine mimetics and kinase inhibitors. Its structural core consists of a 2-aminoimidazole ring N-substituted with an ortho-anisole group.

Characterizing this molecule presents specific challenges due to the prototropic tautomerism of the 2-aminoimidazole moiety and the steric influence of the ortho-methoxy group. This guide outlines the optimal NMR protocols to resolve these features and distinguish the target from its common regioisomer, the para-methoxyphenyl analog.[1]

Chemical Structure & Key Features[2][3][4][5][6][7][8][9]
  • Formula: C₁₀H₁₁N₃O

  • MW: 189.22 g/mol

  • Key Functional Groups:

    • Primary Amine (-NH₂): Exchangeable protons, sensitive to solvent acidity/water content.[1]

    • Imidazole Ring (C4-H, C5-H): Aromatic hetero-protons, typically appearing as doublets or coalesced singlets.[1]

    • Ortho-Methoxy Group (-OCH₃): Strong singlet diagnostic for the ortho substitution pattern.

Part 2: 1H NMR Characterization Protocol

Solvent Selection & Sample Preparation

The choice of solvent is critical for observing the amine protons and preventing peak broadening due to exchange.

ParameterDMSO-d₆ (Recommended)CDCl₃ (Alternative)
Amine (-NH₂) Visibility High. Sharp broad singlet usually visible (5.5–6.5 ppm).Low. Often broadened into baseline or absent due to rapid exchange.
Solubility Excellent for polar aminoimidazoles.Moderate; may require slight warming.
Water Peak Interference ~3.33 ppm (usually distinct from OMe).~1.56 ppm (far from key signals).
Use Case Primary Characterization & QC. Lipophilicity studies or when comparing to non-polar intermediates.

Protocol:

  • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Ensure the sample is free of trace acids (which catalyze proton exchange). If peaks are broad, filter through a basic alumina plug or add a trace of solid K₂CO₃.[1]

  • Acquire spectrum at 298 K with a minimum of 16 scans (or 64 for high signal-to-noise on the amine).

Spectral Assignment (Reference Data)

Note: Values are derived from comparative analysis of 1-aryl-2-aminoimidazole analogs (e.g., 1-(4-methoxyphenyl) and 1-(o-tolyl) derivatives).

Table 1: 1H NMR Chemical Shift Data (400 MHz, DMSO-d₆)

SignalShift (δ, ppm)MultiplicityIntegralAssignment Logic
A 3.75 – 3.82 Singlet (s)3H-OCH₃ (Methoxy). Distinctive sharp singlet.
B 5.40 – 6.00 Broad Singlet (br s)2H-NH₂ (Amine). Chemical shift varies with concentration/temp. Disappears with D₂O shake.
C 6.60 – 6.75 Doublet (d, J≈2.5 Hz)1HIm-H4 (Imidazole ring). Upfield due to electron-rich amine donation.
D 6.90 – 7.05 Doublet (d, J≈2.5 Hz)1HIm-H5 (Imidazole ring). Downfield of H4; may show NOE with phenyl ring.
E 6.95 – 7.10 Multiplet (m)2HAr-H3', H5' (Phenyl). Ortho/Para to OMe group (shielded).
F 7.25 – 7.45 Multiplet (m)2HAr-H4', H6' (Phenyl). Meta to OMe; H6' is deshielded by imidazole proximity.

Part 3: Comparative Analysis & Alternatives

Scenario A: Target vs. Regioisomer (Ortho vs. Para)

The most common impurity or alternative synthesis product is the 1-(4-methoxyphenyl)-1H-imidazol-2-amine (para-isomer). Distinguishing these is crucial for structural validation.

Feature1-(2-Methoxyphenyl) (Target) 1-(4-Methoxyphenyl) (Alternative)
Symmetry Asymmetric. 4 distinct aromatic phenyl signals (often overlapping multiplets).Symmetric. AA'BB' system (2 distinct doublets) for the phenyl ring.
Methoxy Shift ~3.78 ppm (slightly deshielded by ortho-N).~3.75 ppm.
Steric Effect Restricted Rotation. The ortho-OMe forces the phenyl ring out of plane, shielding Im-H5.Free Rotation. Planar conjugation is more accessible.
Scenario B: NMR vs. LC-MS for Identification

While LC-MS is faster for mass confirmation, it fails to distinguish regioisomers definitively without specific fragmentation optimization.[1]

  • LC-MS: Confirms Mass (m/z 190 [M+H]⁺). Cannot easily distinguish ortho vs para isomers.

  • 1H NMR: Provides the "fingerprint" of the substitution pattern (Splitting patterns of the phenyl ring). Essential for regiochemistry confirmation.

Part 4: Visualization of Structural Logic

The following diagram illustrates the logical flow for assigning the structure based on the NMR signals described above.

NMR_Assignment_Logic Sample Unknown Sample (C10H11N3O) Solvent Dissolve in DMSO-d6 (Preserve NH2 signal) Sample->Solvent Spectrum 1H NMR Spectrum Solvent->Spectrum Region_Aliphatic Region: 3.0 - 4.0 ppm Spectrum->Region_Aliphatic Region_Aromatic Region: 6.5 - 7.5 ppm Spectrum->Region_Aromatic Region_Exchange Region: 5.0 - 6.5 ppm Spectrum->Region_Exchange Signal_OMe Singlet (3H) @ ~3.8 ppm (Methoxy Group) Region_Aliphatic->Signal_OMe Signal_Imid Two Doublets (J~2.5Hz) (Imidazole H4/H5) Region_Aromatic->Signal_Imid Signal_Phenyl Multiplet Pattern (Phenyl Ring) Region_Aromatic->Signal_Phenyl Signal_NH2 Broad Singlet (2H) (Exchanges with D2O) Region_Exchange->Signal_NH2 Conclusion CONFIRMED IDENTITY: 1-(2-Methoxyphenyl)-1H-imidazol-2-amine Signal_OMe->Conclusion Signal_Imid->Conclusion Decision_Ortho Complex Multiplet (4H) ABCD or similar system Signal_Phenyl->Decision_Ortho Observed Decision_Para Symmetric AA'BB' (2 Doublets) (Regioisomer Flag) Signal_Phenyl->Decision_Para Alternative Decision_Ortho->Conclusion Matches Target

Caption: Logical workflow for structural verification of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine using 1H NMR, highlighting the differentiation from the para-isomer.

Part 5: References

  • Beilstein Journal of Organic Chemistry . "Synthesis and characterization of N-aryl-2-aminoimidazoles." Beilstein J. Org. Chem.2011 , 7, 123–130.[1] Link

  • MDPI Molbank . "5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine: Synthesis and NMR Characterization." Molbank2023 , 2023(2), M1648.[1] Link

  • Sigma-Aldrich . "Product Specification: 1-(2-Methoxyphenyl)-1H-imidazol-2-amine (CAS 1703011-74-8)." Link

  • Asian Journal of Chemistry . "Synthesis and Characterization of Some New Aminoimidazoles." Asian J. Chem.[2]2007 , 19(7), 4963–4968.[1] Link

Sources

Comparative

Confirming N1-Aryl Regiochemistry: A Comparison Guide to HMBC and NOESY Correlations

An In-Depth Technical Guide to a Powerful NMR Tandem for Unambiguous Structural Assignment In the synthesis of N-aryl heterocyclic compounds, particularly within drug development and materials science, the selective form...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to a Powerful NMR Tandem for Unambiguous Structural Assignment

In the synthesis of N-aryl heterocyclic compounds, particularly within drug development and materials science, the selective formation of one regioisomer over another is a critical challenge. The precise point of attachment of the aryl group to a nitrogen-containing heterocycle, for instance, at the N1 or N2 position of a pyrazole or imidazole ring, can drastically alter the molecule's biological activity, pharmacokinetic properties, and physical characteristics. Consequently, unambiguous confirmation of this regiochemistry is not merely a matter of analytical rigor but a fundamental necessity for meaningful structure-activity relationship (SAR) studies and the advancement of chemical research.

While one-dimensional (1D) ¹H and ¹³C NMR provide the initial blueprint of a molecule, they often fall short in distinguishing between closely related regioisomers where chemical shift differences can be subtle and inconclusive.[1][2] This guide provides a detailed, comparative analysis of two powerful two-dimensional (2D) NMR techniques—Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)—that provide the definitive through-bond and through-space correlations necessary to resolve this structural ambiguity.

As senior application scientists, we present this guide not as a rigid set of instructions, but as an in-depth exploration of the causality behind these experimental choices, empowering researchers to confidently assign N1-aryl regiochemistry.

The Through-Bond Detective: Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most direct and powerful tool for establishing molecular connectivity across multiple bonds, including across heteroatoms like nitrogen.[3][4] It detects correlations between protons and carbons that are typically separated by two or three bonds (²JCH and ³JCH), providing an unambiguous map of the molecular skeleton.[5]

The Underlying Principle: Causality in HMBC

The power of HMBC in solving the N1-aryl problem lies in its ability to detect a key ³JCH coupling between a proton on the newly introduced aryl ring and a carbon atom within the heterocyclic core. The presence of this correlation definitively establishes the covalent bond pathway and thus the site of arylation.

Consider the N-arylation of a generic pyrazole. The reaction can yield either the N1-aryl or the N2-aryl isomer. To distinguish them, we look for a long-range correlation between the ortho-protons of the aryl ring (H-2'/H-6') and the carbons of the pyrazole ring.

  • For the N1-Aryl Isomer: A clear correlation should be observed between the aryl ortho-protons (H-2'/6') and the pyrazole C-5 carbon. This is a three-bond coupling (H-2' → C-2' → N-1 → C-5), which is ideal for detection in an HMBC experiment.

  • For the N2-Aryl Isomer: The correlation from the aryl ortho-protons would instead be to the pyrazole C-3 carbon (H-2' → C-2' → N-2 → C-3).

The observation of one of these specific correlations, and the absence of the other, provides conclusive evidence for the regiochemistry.

Visualizing the Key HMBC Correlation

The following diagram illustrates the critical ³JCH correlation that confirms the N1-aryl regiochemistry in a hypothetical N-phenylpyrazole.

HMBC_Correlation cluster_pyrazole Pyrazole Ring cluster_aryl Aryl Ring P_C5 C5 P_C4 C4 P_H5 H5 P_N1 N1 A_C1_prime C1' P_N1->A_C1_prime P_N2 N2 P_C3 C3 P_H3 H3 A_C2_prime C2' A_H2_prime H2' A_H2_prime->P_C5 ³J(C,H) Correlation (Key Evidence) NOESY_Correlation cluster_pyrazole Pyrazole Ring cluster_aryl Aryl Ring P_C5 C5 P_C4 C4 P_H5 H5 P_N1 N1 A_C1_prime C1' P_N1->A_C1_prime P_N2 N2 P_C3 C3 P_H3 H3 A_C2_prime C2' A_H2_prime H2' A_H2_prime->P_H5 Through-Space NOE (< 5 Å)

Caption: Key NOESY correlation for an N1-aryl isomer.

Experimental Protocol: Acquiring Meaningful NOESY Data

A NOESY experiment must be set up to allow for the transfer of magnetization between spatially close protons.

  • Sample Preparation: The same sample prepared for HMBC can be used. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

  • Instrument Setup: A standard 2D NOESY pulse sequence is used.

  • Core Pulse Program: A gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker) is preferred for its superior artifact suppression.

  • Parameter Optimization:

    • Mixing Time (d8 or tmix): This is the crucial parameter in a NOESY experiment. It is the duration during which the NOE transfer occurs. For small to medium-sized molecules (<1000 Da), a mixing time between 500 ms and 1.5 s is a good starting point. It may need to be optimized to maximize the desired cross-peaks while minimizing artifacts from spin diffusion.

    • Acquisition Parameters (aq, d1, ns): These are set similarly to other 2D experiments to ensure adequate resolution and signal-to-noise.

  • Data Processing: The data is processed using a 2D Fourier transform. The resulting spectrum shows the ¹H spectrum along both axes. Off-diagonal cross-peaks connect protons that are close in space. [6][7]

Head-to-Head Comparison: HMBC vs. NOESY

Both techniques provide powerful, complementary data. The choice between them, or the decision to use both, depends on the specific molecular structure and the desired level of certainty. [1][8]

Feature HMBC (Heteronuclear Multiple Bond Correlation) NOESY (Nuclear Overhauser Effect Spectroscopy)
Correlation Type Through-bond Through-space
Basis of Correlation Heteronuclear J-coupling (²JCH, ³JCH) [5] Dipole-dipole relaxation (Nuclear Overhauser Effect) [9]
Typical Range 2-3 covalent bonds (can be >3) [4][10] < 5 Å distance [11][6]
Key Advantage Provides direct, unambiguous evidence of the covalent bonding framework. Less dependent on molecular conformation. Provides information on 3D structure and stereochemistry. Can confirm proximity when a J-coupling pathway is absent. [9]
Potential Pitfall The key ³JCH coupling might be very small or zero, leading to a missing correlation. Very long-range ⁴JCH correlations can sometimes cause ambiguity. [12] The NOE effect is distance-dependent (1/r⁶) and conformation-dependent. Free rotation around the N-aryl bond may average the NOE to zero.

| Best For... | Directly proving the point of covalent attachment. It is often considered the definitive experiment for regiochemistry. | Confirming the regiochemical assignment from HMBC. Resolving ambiguity when HMBC data is inconclusive. Determining preferred conformations. |

Conclusion: A Synergistic Approach for Infallible Assignment

For the unambiguous determination of N1-aryl regiochemistry, HMBC and NOESY spectroscopy are the gold-standard analytical tools. The HMBC experiment provides direct, through-bond evidence of connectivity, establishing the covalent framework and serving as the primary method for assignment. [1]The NOESY experiment offers powerful, complementary through-space information that can corroborate the HMBC data and provide additional insights into the molecule's three-dimensional structure. [8] By understanding the fundamental principles and experimental nuances of both techniques, researchers can design a robust analytical strategy. Employing HMBC as the primary tool and NOESY for confirmation creates a self-validating system that ensures the correct isomeric identity, providing a solid and trustworthy foundation for any research or development program.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Observation of NOE by HSQC-NOESY. JEOL. [Link]

  • Analysis of the Origin of Through-Space Proton NMR Deshielding by Selected Organic Functional Groups | Request PDF. ResearchGate. [Link]

  • Nitrogen Arylation for Macrocyclization of Unprotected Peptides. PMC - NIH. [Link]

  • Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. ResearchGate. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Heteronuclear Multiple Bond Correlation (HMBC) Spectra | Request PDF. ResearchGate. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Very Long-Range Correlations (n JC,H n > 3) in HMBC Spectra. Bentham Science. [Link]

  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. PMC. [Link]

  • Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry. PMC. [Link]

  • Long-range correlations ((n)j (C,H) n > 3) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. ResearchGate. [Link]

  • Observed correlations in the NOESY NMR experiment of the... | Download Scientific Diagram. ResearchGate. [Link]

  • How to use LR-HSQMBC: Observation of very small couplings | Applications Notes. JEOL. [Link]

  • Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond installation. Chemical Science (RSC Publishing). [Link]

  • MIT Open Access Articles Long-Range Correlations between Aliphatic [superscript 13]C Nucleic in Protein MAS NMR Spectroscopy. MIT Dspace. [Link]

  • Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Chemistry Steps. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

  • [2508.09867] First direct access to the

    
    p interaction via correlation studies at the LHC. arXiv.org. [Link]
    
  • How to interpret a NOESY NMR spectrum. YouTube. [Link]

  • Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. SciELO. [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Through‐Space effects on vicinal proton spin–spin coupling constants mediated via hetero atoms: Nonequivalence of cis couplings in five‐membered rings (1983) | Frank A. A. M. de Leeuw. SciSpace. [Link]

  • Chapter 9: Heteronuclear Shift Correlation Sequences. Books - The Royal Society of Chemistry. [Link]

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Validation

FT-IR spectral bands for primary amine vs imine tautomers in imidazoles

An In-Depth Guide to Differentiating Primary Amine and Imine Tautomers in Imidazoles using FT-IR Spectroscopy Introduction: The Tautomeric Challenge in Imidazole Chemistry Imidazole rings are fundamental scaffolds in a v...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Differentiating Primary Amine and Imine Tautomers in Imidazoles using FT-IR Spectroscopy

Introduction: The Tautomeric Challenge in Imidazole Chemistry

Imidazole rings are fundamental scaffolds in a vast array of biologically active molecules and pharmaceutical compounds. A key characteristic of certain substituted imidazoles is their existence in a state of dynamic equilibrium between two or more structural isomers known as tautomers. Specifically, the amine-imine tautomerism, where a proton shifts between an exocyclic nitrogen and a ring nitrogen, is of critical importance. This equilibrium can significantly influence the molecule's chemical reactivity, binding affinity to biological targets, and overall pharmacological profile.[1][2]

Distinguishing between the primary amine (-NH₂) and the endocyclic imine (C=N) tautomers is a common analytical challenge. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a powerful, non-destructive, and highly accessible technique for this purpose.[3] By probing the vibrational frequencies of specific molecular bonds, FT-IR provides a distinct "fingerprint" for each tautomer, allowing researchers to identify the dominant form in a given state or environment.[4]

This guide provides a comprehensive comparison of the FT-IR spectral signatures of primary amine and imine tautomers in imidazole derivatives, supported by experimental protocols and data interpretation strategies for researchers in drug development and chemical sciences.

Theoretical Background: The Vibrational Language of Tautomers

The ability to differentiate between the amine and imine tautomers via FT-IR hinges on the distinct vibrational modes of their respective functional groups.[5] Covalent bonds are not rigid; they stretch and bend at specific, quantized frequencies. When infrared radiation passes through a sample, energy is absorbed at frequencies corresponding to these vibrations, creating an absorption spectrum.[4]

The key vibrational modes to monitor are:

  • N-H Vibrations: The primary amine tautomer possesses an exocyclic -NH₂ group, which gives rise to characteristic stretching and bending vibrations.[6][7]

  • C=N and C-N Vibrations: The imine tautomer features an endocyclic C=N double bond, while the amine tautomer has a corresponding C-N single bond. The significant difference in bond strength between a single and double bond results in widely separated stretching frequencies.[5] The imidazole ring itself also contains C=N bonds, but their frequencies can be influenced by the tautomeric form.[8][9]

The following diagram illustrates the tautomeric equilibrium in a generic 2-aminoimidazole system.

Caption: Amine-Imine tautomeric equilibrium in a substituted imidazole.

Comparative Analysis of FT-IR Spectral Bands

The most direct way to distinguish the two tautomers is to compare the key regions of their FT-IR spectra. The presence or absence of specific bands, along with their position and intensity, provides conclusive evidence for the dominant form.

Vibrational Mode Primary Amine Tautomer Imine Tautomer Rationale and Key Insights
N-H Stretch Two bands, 3500-3300 cm⁻¹ (asymmetric & symmetric)[6][10]One broad band, 3300-2600 cm⁻¹ (ring N-H)[11]The primary amine (-NH₂) group exhibits two distinct stretching modes, often appearing as a "molar tooth" shape.[7] The imine tautomer has a single N-H bond within the ring, which is often involved in strong hydrogen bonding, leading to a very broad and shifted absorption.[11] The absence of the double peak is a strong indicator against the primary amine form.
N-H Bend (Scissoring) Medium-strong band, 1650-1580 cm⁻¹ [6]Absent or very weak This in-plane bending vibration is characteristic of -NH₂ groups.[6] Its presence is a key marker for the primary amine tautomer. Care must be taken as this band can overlap with C=N stretching frequencies.
C=N Stretch (Ring) ~1660-1550 cm⁻¹ [8]Shifted C=N stretch, ~1680-1640 cm⁻¹ [2][5]The imine tautomer introduces an additional C=N double bond character within the five-membered ring, often leading to a higher frequency (higher energy) stretch compared to the delocalized system in the amine tautomer.[2] This region can be complex due to overlap with aromatic C=C stretches.
C-N Stretch (Exocyclic) ~1335-1250 cm⁻¹ (aromatic amine)[6]Not applicable The stretching of the exocyclic C-N single bond in the primary amine tautomer provides another useful diagnostic peak.[6]
N-H Wag Broad band, 910-665 cm⁻¹ [6]Absent or different character This out-of-plane bending motion is characteristic of primary and secondary amines and can further support the assignment of the primary amine tautomer.[6]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the standard procedure for analyzing a solid imidazole sample using the Attenuated Total Reflectance (ATR) FT-IR technique, which is ideal for its minimal sample preparation.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes drift during measurement.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously. Use a solvent recommended by the manufacturer (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination and spectral artifacts.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself.

    • The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the solid imidazole sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.

    • Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will perform the background subtraction in real-time.

  • Data Processing and Cleaning:

    • After acquisition, clean the sample from the ATR crystal using the appropriate solvent.

    • Use the spectrometer software to perform an ATR correction if necessary. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak identification.

Caption: Experimental workflow for FT-IR analysis of imidazole tautomers.

Data Interpretation: A Case Study

Consider a hypothetical FT-IR spectrum of a 2-aminoimidazole derivative. Upon analysis, the following key features are observed:

  • Two distinct, sharp peaks are present at 3450 cm⁻¹ and 3360 cm⁻¹ .

  • A strong absorption band is located at 1645 cm⁻¹ .

  • Another notable peak appears at 1280 cm⁻¹ .

  • The region between 3300 cm⁻¹ and 2600 cm⁻¹ is relatively flat, with no significant broad absorption.

Interpretation:

  • The pair of peaks at 3450 and 3360 cm⁻¹ is highly characteristic of the asymmetric and symmetric N-H stretches of a primary amine (-NH₂) group.[6][12]

  • The band at 1645 cm⁻¹ can be assigned to the N-H scissoring (bending) vibration, further confirming the presence of the -NH₂ group.[6]

  • The peak at 1280 cm⁻¹ falls squarely in the region expected for an aromatic C-N stretch.[6]

  • The absence of a very broad N-H stretch at lower wavenumbers indicates that the endocyclic N-H of the imine tautomer is not present in significant concentration.[11]

Conclusion

FT-IR spectroscopy is an indispensable tool for elucidating the tautomeric state of substituted imidazoles. The clear and predictable differences in the N-H and C=N/C-N vibrational regions provide a robust method for distinguishing between primary amine and imine forms. By carefully acquiring a high-quality spectrum and analyzing these key spectral windows, researchers can gain crucial insights into the molecular structure that governs the function of these important heterocyclic compounds.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Kakaei, S., et al. (2019). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... [Image]. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer [Image]. Retrieved from [Link]

  • Pathreeker, S., & Hosein, I. (2022). Deconvoluted FTIR spectra representing the C-N stretching bond of the imidazole ring seen at ~1225 cm-1 [Image]. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Flinspach, E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7691. Retrieved from [Link]

  • Charkhesht, A., et al. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. Molecules, 27(20), 7009. Retrieved from [Link]

  • Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1585. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical & Biological Archives, 3(4), 863-866. Retrieved from [Link]

  • Cortes, S. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Medical and Biological Engineering, 44(1), 1-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopy studies of methacrylic polymers containing heterocyclic azo dyes. Retrieved from [Link]

  • Larsen, F. H., et al. (2010). Coordination of Imidazoles by Cu(II) and Zn(II) as Studied by NMR Relaxometry, EPR, far-FTIR Vibrational Spectroscopy and Ab Initio Calculations: Effect of Methyl Substitution. The Journal of Physical Chemistry A, 114(49), 12837-12847. Retrieved from [Link]

  • Al-Alimi, A. A. A., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Scientific Reports, 12(1), 1-19. Retrieved from [Link]

  • Wang, Y., et al. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Scientific Reports, 9(1), 1-10. Retrieved from [Link]

  • Gholami, M., & Shamlouei, H. R. (2014). Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications, 46(4), 748-754. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy. Retrieved from [Link]

  • Bhat, A. R., et al. (2018). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole [Image]. ResearchGate. Retrieved from [Link]

  • Labcompare. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(17), 5410. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Kaczmarek, A. M., & Rondoś, M. (2020). Principles and Applications of Vibrational Spectroscopic Imaging in Plant Science: A Review. Plant and Cell Physiology, 61(8), 1337-1349. Retrieved from [Link]

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Comparative

A Comparative Guide to the Crystallographic Analysis of Sterically Hindered N-Aryl Imidazoles

Abstract N-aryl imidazoles are a cornerstone of modern medicinal chemistry and materials science. However, the introduction of bulky, sterically demanding substituents on the N-aryl ring presents significant challenges f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-aryl imidazoles are a cornerstone of modern medicinal chemistry and materials science. However, the introduction of bulky, sterically demanding substituents on the N-aryl ring presents significant challenges for both their synthesis and structural elucidation. This guide provides an in-depth comparison of X-ray crystallography data for a series of N-aryl imidazoles with increasing steric hindrance. We will explore the causality behind synthetic and crystallization strategies, present detailed experimental protocols, and analyze how steric effects manifest in the solid-state structure, offering critical insights for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance

The imidazole ring is a vital heterocyclic motif found in numerous pharmaceuticals and functional materials.[1] Arylation at the N1 position is a common strategy to tune the molecule's electronic properties and biological activity. When the aryl group is substituted with bulky groups at the ortho positions (e.g., methyl, isopropyl), a phenomenon known as steric hindrance comes into play. This repulsion between the ortho-substituents and the imidazole ring can dramatically influence reaction outcomes, molecular conformation, and crystal packing.[2][3] Understanding and quantifying these steric effects through single-crystal X-ray diffraction is paramount for rational molecular design.

Part 1: Synthesis of Sterically Hindered N-Aryl Imidazoles

Synthesizing sterically hindered N-aryl imidazoles often results in low yields due to the difficulty of forming the crucial C-N bond.[4] While classical methods exist, modern palladium- and copper-catalyzed cross-coupling reactions have become the methods of choice.

Causality Behind Catalyst Choice:

  • Copper-Catalyzed Systems (Ullmann/Chan-Lam type): These are often cost-effective but can require high temperatures and may not be efficient for coupling with extremely bulky aryl halides.

  • Palladium-Catalyzed Systems (Buchwald-Hartwig type): These systems, employing specialized phosphine ligands, are generally more effective for challenging couplings involving sterically congested substrates. The ligand's design is critical; it must be bulky enough to promote reductive elimination while allowing the hindered substrates to access the metal center.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes a general method for the synthesis of a sterically hindered N-aryl imidazole, adapted from established procedures.

Materials:

  • Imidazole (1.0 mmol, 1.0 eq)

  • Sterically hindered aryl bromide (e.g., 1-bromo-2,6-diisopropylbenzene) (1.0 mmol, 1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous toluene (5 mL)

Procedure:

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. This is critical because the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Pre-activation: In a Schlenk flask, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu. Add the anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes. This step forms the active Pd(0)L complex, which is crucial for catalytic activity.

  • Reactant Addition: Add the imidazole and the aryl bromide to the flask.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure N-aryl imidazole.

Synthetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Inert Establish Inert Atmosphere (Ar/N2) Reagents Combine Pd Catalyst, Ligand, and Base in Toluene Inert->Reagents Critical for Pd(0) stability Add Add Imidazole & Aryl Halide Reagents->Add Catalyst Activation Heat Heat to 110°C (12-24h) Add->Heat Workup Aqueous Workup & Extraction Heat->Workup Reaction Completion Purify Column Chromatography Workup->Purify Product Pure N-Aryl Imidazole Purify->Product

Caption: General workflow for Pd-catalyzed N-arylation.

Part 2: The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most significant bottleneck in structural analysis, especially for bulky molecules that may not pack efficiently.

Causality Behind Crystallization Methods: The goal is to slowly bring a solution from a stable, undersaturated state to a supersaturated state where nucleation and crystal growth can occur. For sterically hindered molecules, which may have awkward shapes, slow cooling or slow solvent evaporation/diffusion methods are preferred as they give the molecules more time to orient themselves into a stable crystal lattice.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

Materials:

  • Purified N-aryl imidazole (approx. 10-20 mg)

  • A high-purity, volatile solvent in which the compound is moderately soluble (e.g., ethyl acetate, dichloromethane, or a mixture like hexane/ethyl acetate).

Procedure:

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent in a small, clean vial. Gentle warming may be necessary to achieve full dissolution.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to many small, unusable crystals.

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few needle holes. This allows the solvent to evaporate very slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber).

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or pipette and mount them for X-ray analysis.

Crystallization_Workflow Start Purified Compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Filter Hot Filtration (Remove Particulates) Dissolve->Filter Ensures clarity Cool Slow Cooling / Slow Evaporation Filter->Cool Induces supersaturation Crystals Crystal Formation (Nucleation & Growth) Cool->Crystals Collect Harvest & Mount Single Crystal Crystals->Collect XRD X-Ray Data Collection Collect->XRD Steric_Effect cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance cluster_2 Extreme Steric Hindrance cluster_angle Resulting Dihedral Angle Phenyl\n(No ortho groups) Phenyl (No ortho groups) a ~35° Phenyl\n(No ortho groups)->a Mesityl\n(Two ortho -CH3) Mesityl (Two ortho -CH3) b ~65° Mesityl\n(Two ortho -CH3)->b Dipp\n(Two ortho -iPr) Dipp (Two ortho -iPr) c ~81° Dipp\n(Two ortho -iPr)->c a->b Increasing Repulsion b->c Increasing Repulsion

Sources

Validation

Comparative Leishmanicidal Activity: A Head-to-Head Analysis of Imidazole and Benzimidazole Derivatives

A Senior Application Scientist's Guide for Drug Development Professionals Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by issues of toxicity, emerging resistance,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by issues of toxicity, emerging resistance, and high cost. This has spurred intensive research into novel chemotherapeutic agents. Among the most promising candidates are heterocyclic compounds, particularly those containing imidazole and benzimidazole scaffolds. This guide provides a comparative analysis of these two classes of molecules, synthesizing experimental data to inform future drug discovery and development efforts in the fight against Leishmania.

The Chemical Scaffolds: A Tale of Two Rings

At their core, the two compound classes are structurally related but distinct. The imidazole ring is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. Benzimidazoles feature this imidazole ring fused to a benzene ring. This seemingly small structural difference—the addition of the benzene ring—profoundly influences the compounds' physicochemical properties, such as lipophilicity and planarity, which in turn dictates their biological activity and mechanism of action.

Imidazole Derivatives: Targeting the Cell Membrane

Imidazole-based compounds, particularly azoles like ketoconazole, have been extensively investigated for their antiparasitic properties. Their primary mechanism of action against Leishmania is the disruption of the parasite's cell membrane integrity.

Mechanism of Action: Inhibition of Sterol Biosynthesis

The leishmanial cell membrane contains ergosterol and other 24-alkylated sterols, which are essential for its fluidity and function. This pathway is absent in mammals, who utilize cholesterol, making it an attractive drug target. Imidazole derivatives effectively inhibit the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol. By blocking this step, imidazoles lead to the accumulation of toxic sterol precursors and the depletion of ergosterol, ultimately compromising the membrane's structure and leading to parasite death.

cluster_pathway Ergosterol Biosynthesis Pathway in Leishmania cluster_inhibition Mechanism of Imidazole Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalysis Ergosterol Ergosterol (Essential for Membrane Integrity) CYP51->Ergosterol Imidazole Imidazole Derivatives (e.g., Ketoconazole) Block INHIBITION Block->CYP51 caption Fig. 1: Imidazoles block ergosterol synthesis via CYP51 inhibition.

Caption: Fig. 1: Imidazoles block ergosterol synthesis via CYP51 inhibition.

Benzimidazole Derivatives: A Multi-Target Assault

Benzimidazoles, famously used as broad-spectrum anthelmintics (e.g., albendazole, mebendazole), have demonstrated potent leishmanicidal activity. Their mechanism is distinct from imidazoles and appears to be multifactorial, providing several avenues for parasite destruction.

Mechanism of Action: Microtubule Disruption and Beyond

The primary and most well-established mechanism for benzimidazoles is their high-affinity binding to β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, which are critical cytoskeletal components. In Leishmania, microtubules are essential for maintaining the parasite's characteristic shape, motility (flagellum), cell division, and intracellular trafficking. Disruption of these processes is catastrophic for the parasite.

Furthermore, some benzimidazole derivatives have been shown to inhibit fumarate reductase, an enzyme crucial for anaerobic metabolism in the parasite. This dual-pronged attack on both the cytoskeleton and metabolic pathways makes benzimidazoles a particularly robust class of antileishmanial compounds.

cluster_pathway Microtubule Dynamics in Leishmania cluster_inhibition Mechanism of Benzimidazole Action Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules (Shape, Motility, Division) Polymerization->Microtubules Benzimidazole Benzimidazole Derivatives (e.g., Albendazole) Block INHIBITION Block->Polymerization caption Fig. 2: Benzimidazoles disrupt cytoskeletal function. start Start: Test Compounds promastigote Assay 1: Promastigote Susceptibility start->promastigote Primary Screen cytotoxicity Assay 2: Host Cell Cytotoxicity (CC50) start->cytotoxicity amastigote Assay 3: Intracellular Amastigote (IC50) promastigote->amastigote Confirm Hits calculate Calculate Selectivity Index (SI = CC50/IC50) cytotoxicity->calculate amastigote->calculate end Identify Lead Compounds calculate->end caption Fig. 3: Standard in vitro screening cascade for leishmanicidal drugs.

Caption: Fig. 3: Standard in vitro screening cascade for leishmanicidal drugs.

In Vitro Intracellular Amastigote Susceptibility Assay

This is the gold-standard assay as it evaluates compound efficacy against the clinically relevant parasite form residing within host macrophages.

  • Cell Seeding: Seed murine macrophages (e.g., J774.A1 cell line) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. The use of a macrophage cell line provides a consistent and reproducible host environment.

  • Parasite Infection: Infect the adhered macrophages with late-log phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Addition: Wash the wells gently with pre-warmed medium to remove non-phagocytosed parasites. Add fresh medium containing serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM). Include a positive control (e.g., Amphotericin B) and a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification: Fix the cells with methanol and stain with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy. The IC50 value is calculated using a non-linear regression analysis.

Host Cell Cytotoxicity Assay

This assay is performed in parallel to determine the compound's toxicity to the host cells.

  • Cell Seeding: Seed macrophages (e.g., J774.A1) in a 96-well plate at 5 x 10^4 cells/well and allow adherence.

  • Compound Addition: Add the same serial dilutions of the test compounds as used in the amastigote assay.

  • Incubation: Incubate for 72 hours under the same conditions.

  • Viability Assessment: Add a viability reagent like Resazurin (AlamarBlue) or MTT. Incubate for 4 hours. Measure the absorbance or fluorescence according to the reagent's protocol.

  • Calculation: Calculate the percentage of viable cells relative to the vehicle control. The CC50 value is determined using non-linear regression. This self-validating step is critical; a compound is only viable if it kills the parasite at concentrations well below those that harm the host cell.

Synthesis and Future Outlook

Imidazoles offer a well-defined mechanism of action by targeting the parasite-specific ergosterol biosynthesis pathway. This clear target provides a strong basis for rational drug design. However, the potential for cross-reactivity with host cytochrome P450 enzymes can be a concern for toxicity and requires careful chemical modification to improve selectivity.

Benzimidazoles present a more potent and multifaceted attack, primarily through the disruption of the parasite's cytoskeleton. Their proven track record as anthelmintics provides a wealth of existing safety and pharmacokinetic data that can accelerate their development as leishmanicidal agents. The higher potency observed in many studies makes them arguably the more promising scaffold for immediate development.

References

  • de Souza, W., Rodrigues, J. C. F. (2009). Sterol Biosynthesis Pathway as a Target for Anti-trypanosomatid Drugs. Interdisciplinary Perspectives on Infectious Diseases. [Link]

  • Melo-Filho, C. C. R., et al. (2021). Benzimidazole derivatives as promising antileishmanial agents: A literature review. European Journal of Medicinal Chemistry. [Link]

  • Menezes, N. M. d., et al. (2022). Exploring Benzimidazoles as Potential Scaffolds for the Treatment of Leishmaniasis. Pharmaceuticals. [Link]

  • Pérez-Silanes, S., et al. (2011). New Benzimidazole Derivatives with Potent and Selective in Vitro Activity against Leishmania infantum. Journal of Medicinal Chemistry. [Link]

  • Vannier-Santos, M. A., de Castro, S. L. (2009). The Cytoskeleton of Trypanosomatids: A Target for Chemotherapy. Current Drug Targets. [Link]

Comparative

HPLC Separation of Ortho- vs. Para-Methoxy Isomers: A Mechanistic Guide

The following guide details the HPLC separation of ortho- and para-methoxy isomers, focusing on the mechanistic drivers of retention and practical method development. Executive Summary Separating positional isomers—speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC separation of ortho- and para-methoxy isomers, focusing on the mechanistic drivers of retention and practical method development.

Executive Summary

Separating positional isomers—specifically ortho- (1,2-substituted) and para- (1,4-substituted) methoxy derivatives—is a classic challenge in pharmaceutical analysis. The separation relies on exploiting subtle differences in molecular shape , dipole moments , and hydrogen bonding capabilities .

  • The Core Rule (Reverse Phase C18): The ortho-isomer typically elutes LATER than the para-isomer .

    • Reason: Intramolecular hydrogen bonding in the ortho-isomer "hides" the polar functionality, making the molecule effectively more hydrophobic. The para-isomer, with exposed polar groups, interacts more strongly with the aqueous mobile phase and elutes earlier.

  • The Alternative (Phenyl-Hexyl): If C18 fails, Phenyl phases offer orthogonal selectivity based on

    
    -
    
    
    
    interactions. Here, the para-isomer (more planar/accessible
    
    
    -system) is often retained significantly longer relative to the ortho-isomer compared to C18 behavior.

Mechanistic Deep Dive: The "Hidden Polarity" Effect

To master this separation, one must understand the behavior of the isomers at the molecular level.

Intramolecular vs. Intermolecular Hydrogen Bonding

The defining feature of ortho-methoxy isomers (especially phenols and benzoic acids) is the proximity of the methoxy group (-OCH


) to the functional group (e.g., -OH or -COOH).
  • Ortho-Isomer (The "Locked" Molecule): The lone pairs on the methoxy oxygen can accept a hydrogen bond from a neighboring hydroxyl or carboxyl group. This forms a stable 5- or 6-membered ring (chelation).

    • Consequence: The polar protons are "tied up" internally. The molecule presents a hydrophobic exterior to the column. It dislikes the aqueous mobile phase and partitions strongly into the C18 stationary phase.

  • Para-Isomer (The "Exposed" Molecule): The functional groups are on opposite sides of the ring. Intramolecular bonding is impossible.

    • Consequence: Both the methoxy and the hydroxyl/carboxyl groups are fully exposed to the solvent. They form strong intermolecular hydrogen bonds with water/methanol in the mobile phase. This increases effective polarity, causing the molecule to elute faster.

Visualization of Retention Mechanism

The following diagram illustrates why the Ortho isomer is retained longer on a C18 column.

RetentionMechanism cluster_0 Ortho-Isomer (1,2) cluster_1 Para-Isomer (1,4) cluster_2 Stationary Phase (C18) cluster_3 Mobile Phase (Aqueous) Ortho Internal H-Bond (Pseudo-Hydrophobic) C18 Hydrophobic Ligands Ortho->C18 Strong Hydrophobic Interaction Mobile Polar Solvent (H2O / MeOH) Ortho->Mobile Weak Interaction Late Elution Late Elution Ortho->Late Elution Para Exposed Polar Groups (High Polarity) Para->C18 Weaker Interaction Para->Mobile Strong H-Bonding (Solvation) Early Elution Early Elution Para->Early Elution

Caption: Mechanistic flow showing how intramolecular H-bonding in the ortho-isomer increases hydrophobicity, leading to stronger retention on C18 compared to the more polar para-isomer.

Column Selection & Performance Comparison

While C18 is the standard, it is not always the best tool if the isomers have very similar hydrophobicities (e.g., dimethoxybenzenes where H-bonding is less dominant).

Comparative Data Table
FeatureC18 (Octadecyl) Phenyl-Hexyl Pentafluorophenyl (PFP)
Primary Mechanism Hydrophobic Interactionngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Interaction + Hydrophobic
Dipole-Dipole +

-

+ Shape Selectivity
Elution Order (Typical) Para

Ortho
Para

Ortho (often better resolution)
Varies (Can reverse order)
Selectivity Driver Hydrophobicity differences driven by H-bonding.Electron density of the aromatic ring.Steric shape and dipole moments.
Best For Methoxyphenols, Nitroanisoles (Large polarity difference).Dimethoxybenzenes (Low polarity difference).Halogenated Methoxy Isomers (e.g., fluoroanisoles).
Mobile Phase Choice Acetonitrile (ACN) or Methanol (MeOH).[1][2]Methanol (Essential for

-

activity).
Methanol or ACN.[1][2][3][4]
The "Methanol Effect" on Phenyl Columns

When using Phenyl-Hexyl columns, Methanol is preferred over Acetonitrile. Acetonitrile has its own


-electrons (C

N triple bond) which compete with the stationary phase, dampening the unique selectivity. Methanol allows the analyte's aromatic ring to interact directly with the phenyl ligands on the column.

Experimental Protocol: Separation of Methoxyphenols

Objective: Separate 2-methoxyphenol (Guaiacol) and 4-methoxyphenol (MeHQ).

Reagents & Equipment[6]
  • System: HPLC with UV/Vis Detector (or DAD).

  • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm) OR Phenyl-Hexyl for difficult matrices.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to keep phenols unionized).

  • Mobile Phase B: Methanol (LC-MS Grade).

Step-by-Step Workflow
  • Preparation of Standards:

    • Dissolve 10 mg of each isomer in 10 mL of 50:50 Water:Methanol.

    • Note: Do not dissolve in 100% organic solvent if injecting large volumes, as this causes peak distortion (solvent effect).

  • Method Setup (Gradient):

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Temperature: 30°C (Controlled temperature is critical for isomer reproducibility).

    • Detection: 280 nm (Phenolic absorption max).

  • Gradient Table:

Time (min)% Mobile Phase B (MeOH)Event
0.05%Initial Hold (Focusing)
1.05%Start Gradient
15.060%Linear Ramp
16.095%Wash
20.095%Hold Wash
20.15%Re-equilibration
25.05%Ready for next injection
  • Data Analysis:

    • Expectation: 4-Methoxyphenol (Para) elutes at ~8-9 min. 2-Methoxyphenol (Ortho) elutes at ~10-11 min.

    • Validation: Calculate Resolution (

      
      ). Target 
      
      
      
      .[1][5]
Workflow Diagram

ExperimentalWorkflow Start Start: Sample Preparation Solvent Dissolve in 50:50 MeOH:Water (Prevents solvent shock) Start->Solvent ColumnSelect Select Column Solvent->ColumnSelect C18 C18 Column (Standard Separation) ColumnSelect->C18 Phenyl Phenyl-Hexyl Column (Enhanced Selectivity) ColumnSelect->Phenyl MobilePhase Mobile Phase Selection C18->MobilePhase Phenyl->MobilePhase Acidic Acidic Aqueous Phase (0.1% Formic Acid) Keeps Phenols Unionized MobilePhase->Acidic Organic Organic Modifier MobilePhase->Organic Run Run Gradient (5% to 60% B over 15 min) Acidic->Run ACN Acetonitrile (Sharper Peaks) Organic->ACN For C18 MeOH Methanol (Better Selectivity for Phenyl) Organic->MeOH For Phenyl ACN->Run MeOH->Run Result Analyze Elution Order Para (Early) vs Ortho (Late) Run->Result

Caption: Decision tree for selecting column and mobile phase conditions based on the specific isomer challenge.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Peak Tailing Silanol interactions with the methoxy oxygen or phenol.Use a "Base Deactivated" (Endcapped) column. Increase buffer concentration (e.g., 25mM Phosphate).
Co-elution Hydrophobicities are too similar (e.g., Dimethoxybenzenes).Switch to Phenyl-Hexyl or PFP column. Change organic modifier from ACN to MeOH to engage

-

mechanisms.
Retention Time Drift pH instability causing partial ionization.Ensure Mobile Phase A is buffered (Phosphate/Formate) to at least 2 pH units below the pKa (Phenols pKa ~10, Benzoic Acids pKa ~4).
Elution Order Reversal Use of Normal Phase or HILIC.In Normal Phase (Silica), the order reverses: Ortho (less polar) elutes first, Para (more polar) elutes last. Ensure you are in Reverse Phase mode.

References

  • Phenomenex. (2021). Reversed Phase HPLC Method Development: Selectivity and Solvent Choice. Retrieved from [Link]

  • NIST. (2000). Competition Between Intra- and Inter-Molecular Hydrogen Bonding: Effect on Para/Ortho Adsorptive Selectivity. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Agilent Technologies. (2007). HPLC Separation Fundamentals: Critical Factors for Isomer Resolution. Retrieved from [Link]

  • Mac-Mod Analytical. (2020). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Aminoimidazole Derivatives

For researchers, scientists, and drug development professionals engaged in the study of 2-aminoimidazole derivatives, a deep understanding of their behavior under mass spectrometric analysis is crucial for structural elu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of 2-aminoimidazole derivatives, a deep understanding of their behavior under mass spectrometric analysis is crucial for structural elucidation, metabolite identification, and pharmacokinetic studies. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of this important class of compounds, supported by experimental data and mechanistic insights. We will explore the influence of different ionization techniques and substitution patterns on the resulting fragmentation pathways, offering a practical framework for interpreting mass spectra and designing robust analytical methods.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The 2-aminoimidazole moiety is a privileged structural motif found in a diverse array of natural products and synthetic compounds with significant biological activities.[1] Alkaloids isolated from marine sponges, for instance, are a rich source of 2-aminoimidazole compounds that exhibit a broad spectrum of pharmacological properties, making them attractive lead compounds for drug discovery.[1] In medicinal chemistry, the 2-aminoimidazole skeleton is often employed as a bioisostere for guanidine, acylguanidine, and other functionalities, enhancing the drug-like properties of molecules.[1] Given their prevalence and therapeutic potential, the ability to accurately characterize these molecules by mass spectrometry is of paramount importance.

Fundamentals of Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected and subjected to fragmentation, typically through collision-induced dissociation (CID).[2][3] In CID, precursor ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen), causing them to fragment into smaller product ions.[2][3] The resulting product ion spectrum provides a fingerprint of the molecule's structure. High-resolution mass spectrometry (HRMS) further enhances structural elucidation by providing highly accurate mass measurements, which can help in determining the elemental composition of fragment ions.[4][5]

The fragmentation of a molecule is not a random process; it follows predictable pathways governed by the principles of chemical stability. Bonds are more likely to break to form stable neutral molecules (e.g., H₂O, CO, HCN) and stable charged fragments. The fragmentation patterns observed are therefore highly dependent on the molecule's functional groups and overall structure.

Fragmentation Patterns of 2-Aminoimidazole Derivatives: A Comparative Analysis

The fragmentation of 2-aminoimidazole derivatives is largely dictated by the stability of the imidazole ring and the nature of its substituents. We will compare the fragmentation behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Mass Spectrometry

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This can be highly informative for structural elucidation, though the molecular ion may be weak or absent.

Studies on imidazole and its derivatives under EI have revealed characteristic fragmentation pathways. For the parent imidazole ring, a key fragmentation event is the sequential loss of two molecules of hydrogen cyanide (HCN).[6] For substituted benzimidazoles, which share the imidazole core, the molecular ion is often the base peak, and fragmentation is influenced by the substituents.[6]

For a generic 2-aminoimidazole, the initial ionization event forms a radical cation. The subsequent fragmentation is directed by the need to delocalize the charge and radical.

A plausible fragmentation pathway for a simple 2-amino-4,5-disubstituted imidazole under EI is depicted below.

G M [M]+• F1 [M - R1•]+ M->F1 - R1• F2 [M - HCN]+• M->F2 - HCN F4 [M - NH2•]+ M->F4 - NH2• F3 [F2 - R2•]+ F2->F3 - R2• G MH [M+H]+ F1 [M+H - R-NH2]+ MH->F1 - R-NH2 F2 [M+H - NH3]+ MH->F2 - NH3 F3 [M+H - H2NCN]+ MH->F3 - H2NCN

Figure 2: Generalized ESI-MS/MS fragmentation of a 2-aminoimidazole.

The specific fragmentation pathways and the relative intensities of the product ions will be highly dependent on the nature and position of the substituents on the 2-aminoimidazole core. For example, bulky or labile substituents will likely be lost more readily.

Comparative Data Summary

The following table summarizes the expected key fragment ions and neutral losses for a hypothetical 2-amino-1-methyl-4-phenylimidazole under both EI and ESI-MS/MS conditions.

IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Probable Neutral Loss
EI[M]⁺• (185)170•CH₃
158HCN
104C₆H₅CN
ESI-MS/MS[M+H]⁺ (186)171NH₃
159HCN
144H₂NCN

Experimental Protocol for High-Quality MS/MS Analysis of 2-Aminoimidazole Derivatives

To obtain reliable and reproducible fragmentation data for 2-aminoimidazole derivatives, the following experimental workflow is recommended.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis P1 Dissolve sample in appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) P2 Infuse sample directly or via LC P1->P2 P3 Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) P2->P3 P4 Acquire full scan MS spectrum to identify [M+H]+ P3->P4 P5 Select [M+H]+ as precursor ion for MS/MS P4->P5 P6 Optimize collision energy to achieve a good distribution of fragment ions P5->P6 P7 Acquire high-resolution product ion spectrum P6->P7 P8 Propose fragmentation pathways based on accurate mass measurements P7->P8 P9 Compare with known fragmentation patterns of related compounds P8->P9

Figure 3: Experimental workflow for MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the 2-aminoimidazole derivative in a solvent compatible with ESI, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation. The final concentration should be in the low µg/mL to ng/mL range.

  • Instrumentation and MS Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Introduce the sample into the ESI source via direct infusion or liquid chromatography (LC). LC is preferred for complex mixtures to separate isomers and isobars.

    • Optimize the ESI source parameters (capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable and intense signal for the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum to determine the m/z of the precursor ion.

  • MS/MS Analysis:

    • Perform a product ion scan by selecting the [M+H]⁺ ion in the first mass analyzer (e.g., quadrupole).

    • In the collision cell, apply a range of collision energies to induce fragmentation. A collision energy ramp is often useful to observe both low-energy and high-energy fragments in a single experiment.

    • Acquire the product ion spectrum in the second mass analyzer (e.g., TOF or Orbitrap) at high resolution.

  • Data Interpretation:

    • Analyze the high-resolution product ion spectrum to determine the accurate masses of the fragment ions.

    • Calculate the elemental composition of the precursor and fragment ions.

    • Propose plausible fragmentation pathways by identifying characteristic neutral losses and relating the fragment ions to the structure of the parent molecule.

    • Compare the observed fragmentation patterns with those of known 2-aminoimidazole derivatives or related heterocyclic compounds.

Conclusion

The mass spectrometric fragmentation of 2-aminoimidazole derivatives provides a wealth of structural information that is invaluable for their characterization. While EI-MS can offer detailed fragmentation patterns, ESI-MS/MS is generally preferred for its softer ionization and compatibility with LC, making it more suitable for the analysis of complex biological samples. A thorough understanding of the fundamental principles of fragmentation, combined with high-resolution mass spectrometry and a systematic experimental approach, will enable researchers to confidently elucidate the structures of novel 2-aminoimidazole derivatives and advance their research in drug discovery and development.

References

  • Mori, M., et al. (2021). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Mohamed, et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • Feketeová, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. PMC. Available at: [Link]

  • Li, L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

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  • Feketeová, L., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals As a novel compound in the landscape of pharmaceutical research, 1-(2-Methoxyphenyl)-1H-imidazol-2-amine presents both opportunities for discovery and respo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the landscape of pharmaceutical research, 1-(2-Methoxyphenyl)-1H-imidazol-2-amine presents both opportunities for discovery and responsibilities for safety. This guide, developed from the perspective of a Senior Application Scientist, provides a detailed framework for the safe handling, use, and disposal of this and structurally similar compounds. Our approach is grounded in established safety protocols for related chemical classes, ensuring a cautious and proactive stance on laboratory safety.

Understanding the Hazard Landscape: A Logic-Driven Approach

While a specific Safety Data Sheet (SDS) for 1-(2-Methoxyphenyl)-1H-imidazol-2-amine is not yet widely available, its structure—an imidazole ring coupled with an aromatic amine—provides critical insights into its potential hazards. Imidazole derivatives and aromatic amines are classes of compounds for which extensive safety data exists.[1][2][3][4][5][6][7][8][9][10] By examining the known risks of these parent structures, we can establish a robust and reliable safety protocol.

Inferred Hazardous Properties:

  • Corrosivity: Imidazole itself is known to be corrosive, capable of causing severe skin burns and eye damage.[3][4][5][9] It is prudent to assume this property may be present in its derivatives.

  • Acute Toxicity: Many imidazole and amine compounds are harmful if swallowed, inhaled, or absorbed through the skin.[3][5][9][11][12][13]

  • Irritation: Skin, eye, and respiratory irritation are common hazards associated with this chemical family.[12][14][15]

  • Reproductive Toxicity: Some imidazoles are suspected of damaging fertility or the unborn child.[3][9]

Given these potential risks, a comprehensive Chemical Hygiene Plan (CHP) is not just recommended, but mandated by regulations such as the OSHA Laboratory Standard (29 CFR 1910.1450).[16][17][18][19] This plan should be tailored to the specific uses of the chemical in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling 1-(2-Methoxyphenyl)-1H-imidazol-2-amine. The following table outlines the recommended PPE, drawing on best practices for handling hazardous chemicals.[1][20][21][22]

Protection Type Specific Recommendations Rationale
Eye and Face Protection ANSI Z87.1-compliant chemical safety goggles and a face shield.[7]Protects against splashes and airborne particles that can cause severe eye damage.[20]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7][23]Prevents skin contact, which can lead to burns, irritation, and absorption of the chemical.[20]
Body Protection A fully buttoned lab coat and, for larger quantities or splash risks, a chemical-resistant apron.[4][23]Protects the skin from contamination.[20][22]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders outside of a fume hood.[7][23]Minimizes the risk of inhaling potentially harmful dust or aerosols.[20]

dot

PPE_Workflow PPE Selection Workflow Start Start: Handling 1-(2-Methoxyphenyl)-1H-imidazol-2-amine Assess_Hazards Assess Potential Hazards (Corrosive, Toxic, Irritant) Start->Assess_Hazards Select_Eye_Face Select Eye/Face Protection (Goggles & Face Shield) Assess_Hazards->Select_Eye_Face Select_Hand Select Hand Protection (Nitrile/Neoprene Gloves) Assess_Hazards->Select_Hand Select_Body Select Body Protection (Lab Coat/Apron) Assess_Hazards->Select_Body Assess_Aerosolization Potential for Dust/Aerosol? Assess_Hazards->Assess_Aerosolization Proceed Proceed with Handling Select_Eye_Face->Proceed Select_Hand->Proceed Select_Body->Proceed Select_Respiratory Select Respiratory Protection (NIOSH-approved Respirator) Assess_Aerosolization->Select_Respiratory Yes Assess_Aerosolization->Proceed No Select_Respiratory->Proceed

Caption: PPE selection workflow for handling the compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspect Upon Receipt: Check for any damage to the container.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][4][7][8] The storage area should be designated for corrosive and toxic materials.

Handling and Use: A Step-by-Step Protocol

All handling of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine should occur within a certified chemical fume hood to minimize inhalation exposure.[2][4][7][23]

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible.[2][4]

    • Don all required PPE.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • If handling a solid, use a spatula to carefully transfer the material. Avoid creating dust.

    • For solutions, use appropriate volumetric glassware and a pipette aid.

  • Reactions and Manipulations:

    • Conduct all reactions in appropriate glassware within the fume hood.

    • Maintain awareness of the reaction's progress and any potential for exotherms or gas evolution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly remove and dispose of contaminated gloves.[7]

    • Wash hands thoroughly with soap and water after handling is complete.[4][7]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Use appropriate spill cleanup materials for corrosive and toxic substances.[4] Dispose of cleanup materials as hazardous waste.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical lifecycle.

  • Waste Segregation:

    • All waste containing 1-(2-Methoxyphenyl)-1H-imidazol-2-amine, including contaminated lab supplies, must be collected in a dedicated, clearly labeled hazardous waste container.[7][23]

    • Do not mix this waste with other waste streams, particularly non-hazardous or incompatible wastes.[23]

  • Container Management:

    • Use a sealable, airtight, and compatible waste container.[4][7]

    • Label the container with "Hazardous Waste," the chemical name, and associated hazards.[23]

  • Storage and Pickup:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[23]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste vendor.[23]

dot

Disposal_Workflow Waste Disposal Workflow Start Start: Waste Generation Segregate Segregate Waste into Dedicated Container Start->Segregate Label Label Container: 'Hazardous Waste' & Chemical Name Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS End End: Professional Disposal Contact_EHS->End

Caption: Waste disposal workflow for the compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely explore the potential of 1-(2-Methoxyphenyl)-1H-imidazol-2-amine while upholding the highest standards of laboratory practice and environmental responsibility.

References

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